Product packaging for 3-Amino-2-oxazolidinone-d4(Cat. No.:CAS No. 1188331-23-8)

3-Amino-2-oxazolidinone-d4

カタログ番号: B563276
CAS番号: 1188331-23-8
分子量: 106.12 g/mol
InChIキー: KYCJNIUHWNJNCT-LNLMKGTHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

A labeled metabolite of Furazolidone.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2 B563276 3-Amino-2-oxazolidinone-d4 CAS No. 1188331-23-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCJNIUHWNJNCT-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1N)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656957
Record name 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188331-23-8
Record name 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1188331-23-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-2-oxazolidinone-d4 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Amino-2-oxazolidinone-d4. This stable isotope-labeled compound is a critical tool in analytical and drug development research, primarily utilized as an internal standard for the quantification of its non-deuterated analog, 3-Amino-2-oxazolidinone (AOZ). AOZ is the principal metabolite of the nitrofuran antibiotic, furazolidone.

Core Chemical Properties

This compound is a deuterated form of 3-Amino-2-oxazolidinone, where four hydrogen atoms on the oxazolidinone ring have been replaced by deuterium. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.

PropertyValueSource(s)
Molecular Formula C₃H₂D₄N₂O₂[1]
Molecular Weight 106.12 g/mol [2][3]
CAS Number 1188331-23-8[3]
IUPAC Name 3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one[3]
Synonyms AOZ-d4
Melting Point 62-64°C[4]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[4]
Appearance White to Pale Beige Solid[4]
SMILES [2H]C1([2H])OC(=O)N(N)C1([2H])[2H][2]
InChI Key KYCJNIUHWNJNCT-LNLMKGTHSA-N[2]

Synthesis and Manufacturing

While a detailed, publicly available synthesis protocol for this compound is not readily found in the literature, the general synthesis of 2-oxazolidinone derivatives provides a likely pathway. One common method involves the reaction of an ethanolamine with urea or a derivative, often under microwave irradiation to drive the reaction. For the deuterated analog, a deuterated ethanolamine precursor would be required.

A plausible, though not explicitly documented, synthetic approach could involve the following conceptual steps:

Synthesis_Pathway Deuterated_Ethanolamine Deuterated Ethanolamine (d4-ethanolamine) Reaction Cyclization Reaction Deuterated_Ethanolamine->Reaction Urea Urea or Phosgene Equivalent Urea->Reaction Product This compound Reaction->Product

A conceptual synthesis pathway for this compound.

Role in Drug Metabolism and Pharmacokinetics

This compound is intrinsically linked to the metabolism of the veterinary drug furazolidone. Furazolidone undergoes metabolic reduction of its nitro group to form the reactive aminofuran derivative, which then leads to the formation of 3-Amino-2-oxazolidinone (AOZ) as a major metabolite.[2] The detection of AOZ is a key indicator of furazolidone administration.

Furazolidone_Metabolism Furazolidone Furazolidone Nitroreduction Nitro-reduction (in vivo) Furazolidone->Nitroreduction AOZ 3-Amino-2-oxazolidinone (AOZ) Nitroreduction->AOZ Major Metabolite HEH beta-Hydroxyethylhydrazine (HEH) Nitroreduction->HEH Another Metabolite

Metabolic pathway of Furazolidone.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the detection of AOZ in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.

General Experimental Workflow for AOZ Quantification using LC-MS/MS

Below is a generalized workflow for the quantification of AOZ in a biological sample using this compound as an internal standard.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis Sample Biological Sample (e.g., tissue, plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification Quantification based on Peak Area Ratio (AOZ / AOZ-d4) Detection->Quantification

Workflow for AOZ quantification using an internal standard.

A detailed, specific experimental protocol would need to be optimized for the particular matrix being analyzed.

Biological Activity of the Non-Deuterated Analog (AOZ)

While this compound is primarily used as an analytical tool, its non-deuterated counterpart, AOZ, exhibits biological activity. Notably, AOZ has been shown to be an inhibitor of monoamine oxidase (MAO).[2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain.

MAO_Inhibition AOZ 3-Amino-2-oxazolidinone (AOZ) MAO Monoamine Oxidase (MAO) AOZ->MAO Inhibits Degradation Degradation MAO->Degradation Catalyzes Increased_Levels Increased Neurotransmitter Levels MAO->Increased_Levels Inhibition leads to Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->Degradation

Mechanism of MAO inhibition by AOZ.

This MAO inhibitory activity of AOZ is an important consideration in the toxicology and pharmacology of furazolidone.

Safety and Handling

This compound and its non-deuterated form are classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an indispensable tool for the accurate quantification of the furazolidone metabolite, AOZ. Its use as an internal standard in LC-MS methods is crucial for regulatory monitoring and in pharmacokinetic studies. Furthermore, the biological activity of its non-deuterated analog as a monoamine oxidase inhibitor highlights the broader pharmacological context of furazolidone metabolism. This guide provides a foundational understanding of the chemical properties and applications of this compound for researchers and professionals in the fields of analytical chemistry and drug development.

References

An In-Depth Technical Guide to the Mass Spectrometry of 3-Amino-2-oxazolidinone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Amino-2-oxazolidinone-d4 (AOZ-d4), a deuterated internal standard crucial for the quantitative analysis of 3-Amino-2-oxazolidinone (AOZ). AOZ is a metabolite of the nitrofuran antibiotic furazolidone, and its detection is a key indicator of the illegal use of this veterinary drug in food-producing animals. This guide details the experimental protocols, data analysis, and visualization of the analytical workflow and molecular fragmentation.

Introduction to 3-Amino-2-oxazolidinone and its Deuterated Standard

3-Amino-2-oxazolidinone (AOZ) is a stable, tissue-bound metabolite of furazolidone. Due to the rapid metabolism of the parent drug, regulatory monitoring focuses on the detection of AOZ in animal-derived food products such as meat, poultry, and seafood.[1] For accurate quantification by mass spectrometry, a stable isotope-labeled internal standard is essential to compensate for matrix effects and variations in sample preparation and instrument response. This compound (AOZ-d4), in which four hydrogen atoms on the oxazolidinone ring are replaced by deuterium, is the most commonly used internal standard for this purpose.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of AOZ. The method involves the use of AOZ-d4 as an internal standard and a derivatization step with o-nitrobenzaldehyde to form the N-(2-nitrobenzylidene)-3-amino-2-oxazolidinone (NPAOZ) derivative, which has improved chromatographic and mass spectrometric properties.

Table 1: Key Properties of AOZ and AOZ-d4
Property3-Amino-2-oxazolidinone (AOZ)This compound (AOZ-d4)
Chemical Formula C₃H₆N₂O₂C₃H₂D₄N₂O₂
Molecular Weight 102.09 g/mol 106.12 g/mol
CAS Number 80-65-91188331-23-8
Table 2: LC-MS/MS Parameters for the Analysis of Derivatized AOZ (NPAOZ) and AOZ-d4 (NPAOZ-d4)
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Nebulizer Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent
Table 3: MRM Transitions and Collision Energies for NPAOZ and NPAOZ-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NPAOZ 236.1134.115 - 25
236.1104.120 - 30
NPAOZ-d4 240.1134.115 - 25
240.1108.120 - 30

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

Experimental Protocols

A robust and reliable experimental protocol is critical for the accurate quantification of AOZ in complex matrices. The following is a detailed methodology for the analysis of AOZ in animal tissues.

Sample Preparation and Hydrolysis
  • Weigh 2.0 ± 0.1 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of deionized water and 0.5 mL of 1 M hydrochloric acid.

  • Vortex for 1 minute to ensure thorough mixing.

  • Incubate the sample at 37 °C for 16 hours (overnight) to hydrolyze the protein-bound metabolites.

Derivatization
  • Add 200 µL of a 50 mM solution of o-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) to the hydrolyzed sample.

  • Vortex for 1 minute.

  • Incubate at 37 °C for 2 hours to allow for the derivatization of AOZ and AOZ-d4 to NPAOZ and NPAOZ-d4, respectively.

Liquid-Liquid Extraction
  • Add 10 mL of ethyl acetate to the derivatized sample.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction with another 10 mL of ethyl acetate and combine the extracts.

Clean-up and Reconstitution
  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.

  • Add 5 mL of n-hexane to the dried residue, vortex for 1 minute, and then discard the n-hexane. This step helps to remove excess derivatizing reagent.

  • Repeat the n-hexane wash.

  • Reconstitute the residue in 1 mL of a suitable mobile phase, such as 50:50 (v/v) acetonitrile/water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Homogenization 1. Tissue Homogenization Hydrolysis 2. Acid Hydrolysis (Release of bound AOZ) Homogenization->Hydrolysis Derivatization 3. Derivatization (with o-nitrobenzaldehyde) Hydrolysis->Derivatization LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Derivatization->LLE Evaporation 5. Evaporation to Dryness LLE->Evaporation Hexane_Wash 6. n-Hexane Wash Evaporation->Hexane_Wash Reconstitution 7. Reconstitution Hexane_Wash->Reconstitution LC_MSMS 8. LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: A flowchart of the experimental workflow for the analysis of 3-Amino-2-oxazolidinone.

Proposed Fragmentation Pathway of Derivatized AOZ (NPAOZ)

Fragmentation_Pathway Precursor NPAOZ [M+H]⁺ m/z 236.1 Fragment1 [C₇H₅NO₂]⁺ m/z 134.1 Precursor->Fragment1 Loss of C₃H₄N₂O₂ Fragment2 [C₆H₄NO]⁺ m/z 104.1 Precursor->Fragment2 Loss of C₃H₃N₂O₂ + CO

Caption: A proposed fragmentation pathway for derivatized 3-Amino-2-oxazolidinone (NPAOZ).

References

An In-depth Technical Guide to the Biological and Analytical Significance of 3-Amino-2-oxazolidinone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Amino-2-oxazolidinone-d4 (AOZ-d4), focusing on its core applications, and the biological context of its non-deuterated analog, 3-Amino-2-oxazolidinone (AOZ). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (AOZ-d4) is the deuterated, stable isotope-labeled form of 3-Amino-2-oxazolidinone (AOZ). AOZ is the principal tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3] Due to concerns over the carcinogenicity of nitrofuran residues in food products, the use of furazolidone in food-producing animals is banned in many countries. Consequently, the detection of AOZ is used as a marker for the illegal use of furazolidone. Given its chemical identity to the native compound, AOZ-d4 serves as an ideal internal standard for accurate quantification in analytical testing.[1]

Physicochemical Properties

A summary of the key physicochemical properties of AOZ and its deuterated form are presented below.

Property3-Amino-2-oxazolidinone (AOZ)This compound (AOZ-d4)
Molecular Formula C₃H₆N₂O₂C₃H₂D₄N₂O₂[2]
Molar Mass 102.09 g/mol 106.12 g/mol [2]
CAS Number 80-65-91188331-23-8[2]
Synonyms AOZ, 3-Aminooxazolidin-2-oneAOZ-d4, 3-Amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one[1]

Biological Activity of 3-Amino-2-oxazolidinone (AOZ)

While the primary role of AOZ-d4 is as an analytical standard, the biological activity of its parent compound, AOZ, is of significant interest as it may contribute to the pharmacological and toxicological profile of furazolidone.

Monoamine Oxidase (MAO) Inhibition

The most well-documented biological activity of AOZ is the inhibition of monoamine oxidase (MAO). MAO is a family of enzymes responsible for the degradation of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain.

Studies in rats have shown that oral administration of AOZ (5-30 mg/kg, once daily for 10 days) leads to the inhibition of MAO in the brain and liver. This inhibition results in elevated levels of monoamine neurotransmitters.

Antihypertensive Effects

A consequence of MAO inhibition and the subsequent increase in monoamine levels is the potential for cardiovascular effects. In renal hypertensive rats, AOZ has been demonstrated to lower blood pressure. A daily oral dose of 30 mg/kg for 10 days resulted in a 60% reduction in blood pressure.

The general mechanism of action for the broader class of oxazolidinone antibacterial agents involves the inhibition of bacterial protein synthesis.[4] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, an early and essential step in protein synthesis.[4] However, it is important to note that this antibacterial mechanism is distinct from the MAO-inhibitory activity observed for the furazolidone metabolite AOZ.

Role of this compound in Analytical Methodologies

The core function of AOZ-d4 is to serve as an internal standard in quantitative analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), for the detection of AOZ in various matrices, especially in food products of animal origin.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled standard (in this case, AOZ-d4) to a sample. The labeled standard is chemically identical to the analyte of interest (AOZ) and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation.

Because the mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge ratio, the ratio of the two can be used to accurately calculate the concentration of the native analyte in the original sample. This method corrects for any loss of analyte during sample processing, leading to highly precise and accurate results.

Experimental Workflow for AOZ Residue Analysis

The following is a generalized workflow for the determination of AOZ residues in a biological matrix using AOZ-d4 as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Sample Biological Sample (e.g., Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with AOZ-d4 Internal Standard Homogenization->Spiking Hydrolysis Acid Hydrolysis (to release bound AOZ) Spiking->Hydrolysis Derivatization Derivatization (e.g., with NPA) Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of AOZ based on AOZ/AOZ-d4 Ratio MS_Detection->Quantification

Workflow for AOZ residue analysis using AOZ-d4.

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversion of furazolidone to AOZ and the mechanism of MAO inhibition by AOZ.

G Furazolidone Furazolidone Metabolic_Activation Metabolic Activation (in vivo) Furazolidone->Metabolic_Activation AOZ 3-Amino-2-oxazolidinone (AOZ) (Tissue-bound metabolite) Metabolic_Activation->AOZ

Metabolic conversion of Furazolidone to AOZ.

G cluster_0 Synaptic Cleft AOZ 3-Amino-2-oxazolidinone (AOZ) Inhibition AOZ->Inhibition MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Degradation Increased_Monoamines Increased Monoamine Levels Inhibition->MAO Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Norepinephrine) Monoamines->MAO

Mechanism of MAO inhibition by AOZ.

Conclusion

This compound is a critical analytical tool rather than a biologically active agent in a therapeutic sense. Its utility lies in its role as a stable isotope-labeled internal standard for the accurate quantification of its parent metabolite, AOZ. The biological activity of AOZ, particularly its inhibition of monoamine oxidase, underscores the importance of monitoring for furazolidone residues in the food chain. The methodologies and pathways described herein provide a comprehensive technical overview for professionals in drug development and food safety analysis.

References

In-Depth Technical Review of 3-Amino-2-oxazolidinone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Amino-2-oxazolidinone-d4 (AOZ-d4), a deuterated isotopologue of 3-Amino-2-oxazolidinone (AOZ). AOZ is a primary metabolite of the nitrofuran antibiotic, furazolidone. Due to the prohibition of furazolidone in food-producing animals in many jurisdictions, regulatory monitoring for its residues is crucial for food safety. AOZ is a stable, tissue-bound metabolite, making it an ideal marker for furazolidone use.[1] Consequently, AOZ-d4 has become an indispensable tool in analytical chemistry, serving as an internal standard for the accurate quantification of AOZ in various biological matrices.[2]

Core Properties and Specifications

This compound is a stable isotope-labeled compound where four hydrogen atoms on the oxazolidinone ring have been replaced with deuterium. This substitution results in a mass shift of +4 Da compared to the unlabeled analog, enabling its use in mass spectrometry-based analytical methods for precise quantification.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various commercial and database sources.

PropertyValueSource(s)
Chemical Name 3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one[3]
Synonyms AOZ-d4, 3-Aminooxazolidin-2-one-d4[1][3]
CAS Number 1188331-23-8[1]
Molecular Formula C₃H₂D₄N₂O₂[1][4]
Molecular Weight 106.12 g/mol [1][4]
Monoisotopic Mass 106.068 Da
Appearance Solid (Neat)
Quality and Purity Specifications

The quality of AOZ-d4 as an analytical standard is critical for its application. The data below is representative of commercially available standards. For specific applications, consulting the lot-specific Certificate of Analysis is essential.

ParameterSpecificationSource(s)
Chemical Purity (HPLC) >95%[4]
Isotopic Purity Not specified in general literature, refer to Certificate of Analysis
Format Neat solid or solution in a specified solvent[1]
Storage Conditions +4°C[4]

Synthesis Pathway (Theoretical)

G Theoretical Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Intermediate cluster_3 Final Product A Ethanolamine-d4 B Cyclization with Phosgene Equivalent A->B 1. D 2-Oxazolidinone-d4 B->D Forms Ring C Introduction of Amino Group E This compound C->E Amination D->C 2.

Caption: A plausible synthetic pathway for this compound.

Experimental Protocols

As a certified reference material, the most relevant experimental protocol for professionals is its application in quantitative analysis. Below is a representative protocol for the determination of AOZ in tissue samples using AOZ-d4 as an internal standard, based on common practices in food safety analysis.

Protocol: Quantification of AOZ in Tissue by LC-MS/MS

1. Sample Preparation

  • Homogenization: Weigh 1 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution.

  • Hydrolysis: Add 5 mL of 0.1 M HCl. Incubate at 37°C overnight to release tissue-bound AOZ.

  • Derivatization: Add 200 µL of 2-nitrobenzaldehyde solution (in DMSO). Vortex and incubate at 50°C for 2 hours to form the NPAOZ derivative.

  • pH Adjustment: Adjust the pH to 7.0-7.5 with 0.1 M NaOH and a suitable buffer.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
NPAOZ (from AOZ) 236.1134.1
NPAOZ-d4 (from AOZ-d4) 240.1134.1

The following diagram illustrates the analytical workflow.

G Analytical Workflow for AOZ Quantification A Tissue Sample Homogenization B Spiking with AOZ-d4 Internal Standard A->B C Acid Hydrolysis (Release of bound AOZ) B->C D Derivatization with 2-Nitrobenzaldehyde C->D E Liquid-Liquid Extraction D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis (MRM Mode) F->G H Quantification using Isotope Dilution G->H

Caption: Workflow for the analysis of AOZ using AOZ-d4 as an internal standard.

Signaling Pathways and Biological Interactions

This compound is designed to be chemically and biologically inert in the context of the analytical methods in which it is used. Its purpose is to mimic the analyte (AOZ) during sample preparation and analysis without interfering with biological systems. The parent compound, furazolidone, from which AOZ is derived, exerts its antimicrobial effect by inhibiting bacterial enzymes and cross-linking DNA. The metabolite AOZ has been studied for its potential to inhibit monoamine oxidases. However, AOZ-d4 itself is not used in studies of signaling pathways. The metabolic conversion of furazolidone to AOZ is a key pathway in the context of its detection.

G Metabolic Relationship of AOZ-d4 A Furazolidone (Parent Drug) B Metabolism in vivo A->B C 3-Amino-2-oxazolidinone (AOZ) (Analyte) B->C E LC-MS/MS Analysis C->E Co-extracted D This compound (Internal Standard) D->E Added during sample prep

References

Methodological & Application

Application Notes: Quantification of Metabolites Using 3-Amino-2-oxazolidinone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone (AOZ) is a critical metabolite of the nitrofuran antibiotic, furazolidone. Due to the carcinogenic properties of furazolidone, its use in food-producing animals has been banned in many countries. Consequently, the detection and quantification of its tissue-bound metabolite, AOZ, serves as a key indicator of illegal furazolidone use. 3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterated stable isotope-labeled internal standard for AOZ.[1] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate and precise quantification of AOZ residues in various biological matrices, correcting for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the quantification of AOZ using AOZ-d4.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of an isotopically labeled standard (in this case, AOZ-d4) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (AOZ) and therefore experiences the same extraction, derivatization, and ionization efficiencies.[2] By measuring the ratio of the signal from the native analyte to the labeled standard in the mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, minimizing the impact of matrix effects and procedural losses.

Data Presentation: Performance of AOZ Quantification Methods

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of AOZ using AOZ-d4 as an internal standard in different food matrices.

Table 1: Method Performance in Shrimp

ParameterResultReference
Linearity Range0.25 - 25 ng/g[3]
Correlation Coefficient (R²)> 0.995[3]
Mean Recovery88 - 110%[4]
Decision Limit (CCα)0.12 - 0.23 µg/kg[4]
Detection Capability (CCβ)0.21 - 0.38 µg/kg[4]
Limit of Detection (LOD)0.05 - 0.07 ng/g[3]
Limit of Quantitation (LOQ)< 0.25 ng/g[3]

Table 2: Method Performance in Honey

ParameterResultReference
Linearity Range1 - 200 µg/kg[1]
Correlation Coefficient (R²)> 0.99[1]
Recovery> 85%[1]
Intra-day Precision (RSD)< 12%[1]
Inter-day Precision (RSD)< 15%[1]
Limit of Detection (LOD)0.1 - 0.3 µg/kg[1]
Limit of Quantitation (LOQ)0.3 - 1.0 µg/kg[1]

Table 3: Method Performance in Animal Tissues (Muscle, Liver)

ParameterResultReference
Linearity Range0.25 - 25 ng/g[3]
Correlation Coefficient (R²)> 0.995[3]
Recovery70.2 - 131.9%[3]
Limit of Detection (LOD)0.05 - 0.07 ng/g (chicken)[3]
Limit of Quantitation (LOQ)< 0.25 ng/g (chicken)[3]

Table 4: Method Performance in Fish Feed

ParameterResultReference
Recovery (at 0.4 and 0.8 ng/g)95.6 - 102.8%[5][6]
Limit of Detection (LOD)0.05 ng/g[5][6]

Experimental Protocols

This section provides a synthesized, detailed protocol for the quantification of AOZ in biological matrices using AOZ-d4 as an internal standard, based on common practices found in the literature.

Materials and Reagents
  • 3-Amino-2-oxazolidinone (AOZ) standard

  • This compound (AOZ-d4) internal standard

  • 2-Nitrobenzaldehyde (2-NBA) derivatizing agent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • n-Hexane

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve AOZ and AOZ-d4 standards in methanol to prepare individual stock solutions.

  • Intermediate Solutions: Serially dilute the stock solutions with methanol to create working standard solutions at appropriate concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of AOZ-d4 at a concentration suitable for spiking into samples, standards, and blanks (e.g., 40 ng/mL).[7]

Sample Preparation, Hydrolysis, and Derivatization
  • Homogenization: Homogenize the tissue sample (e.g., shrimp, muscle, liver). For liquid samples like honey, dissolve in an appropriate buffer.

  • Spiking: Add a known volume of the AOZ-d4 internal standard working solution to the homogenized sample.

  • Acid Hydrolysis: Add hydrochloric acid to the sample to release the protein-bound AOZ. The concentration and volume of HCl may vary depending on the matrix (e.g., 0.1 M to 1 M HCl).[7]

  • Derivatization: Add the 2-nitrobenzaldehyde (2-NBA) solution to the acidified sample. 2-NBA reacts with the amino group of AOZ and AOZ-d4 to form the corresponding nitrophenyl (NP) derivatives, which are more amenable to LC-MS analysis.[3]

  • Incubation: Incubate the mixture to allow for complete hydrolysis and derivatization. Incubation times and temperatures vary, with some methods using overnight incubation at 37°C, while others employ microwave-assisted heating for a shorter duration.[7][8]

Extraction and Clean-up
  • Neutralization: After incubation, adjust the pH of the solution to approximately 7 with sodium hydroxide.[1]

  • Liquid-Liquid Extraction (LLE): Extract the derivatized analytes from the aqueous solution using an organic solvent, typically ethyl acetate.[7] This step is often repeated to ensure complete extraction.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Defatting: Reconstitute the residue in a suitable solvent mixture (e.g., acetic acid solution).[7] A defatting step with n-hexane may be performed to remove lipids.

  • Solid Phase Extraction (SPE): For some matrices like honey, an additional clean-up step using SPE cartridges (e.g., Oasis HLB) can be employed to remove interferences.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like formic acid or acetic acid, is employed.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Monitor at least two transitions for both the derivatized AOZ (NP-AOZ) and the derivatized internal standard (NP-AOZ-d4) for quantification and confirmation. The specific m/z values will depend on the derivatized molecule.

Table 5: Example MRM Transitions for NP-AOZ and NP-AOZ-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
NP-AOZ236.1134.1Quantitation
NP-AOZ236.1104.1Confirmation
NP-AOZ-d4240.1134.1Internal Standard

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Quantification

The concentration of AOZ in the sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of AOZ and a constant concentration of AOZ-d4.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of AOZ using AOZ-d4.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Sample Homogenization (e.g., Tissue, Honey) Spike Spiking with AOZ-d4 Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis (HCl) Spike->Hydrolysis Derivatization Derivatization (2-Nitrobenzaldehyde) Hydrolysis->Derivatization Incubation Incubation Derivatization->Incubation Neutralization Neutralization (NaOH) Incubation->Neutralization LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution & Defatting (n-Hexane) Evaporation->Reconstitution LCMS LC-MS/MS Analysis (ESI+, MRM) Reconstitution->LCMS Quantification Quantification (Isotope Dilution) LCMS->Quantification

Caption: General workflow for AOZ quantification using AOZ-d4.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of the furazolidone metabolite, AOZ, in various food and biological matrices. The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers and scientists involved in food safety testing and veterinary drug residue analysis. The described LC-MS/MS method with isotope dilution is highly sensitive and specific, ensuring accurate results that meet regulatory requirements.

References

Application Notes and Protocols: 3-Amino-2-oxazolidinone-d4 for Metabolic Research and Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterium-labeled form of 3-Amino-2-oxazolidinone (AOZ). AOZ is the principal tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3][4][5] Due to concerns over the carcinogenicity of nitrofuran residues, the use of furazolidone in food-producing animals is prohibited in many jurisdictions.[3][6] Consequently, the detection of AOZ serves as a crucial marker for the illegal use of furazolidone.[1][4][5][6]

In metabolic research and drug development, stable isotope-labeled compounds like AOZ-d4 are invaluable tools. While not a tracer for elucidating metabolic pathways in the traditional sense of tracking the fate of a molecule through various transformations, AOZ-d4 is a critical tracer in the context of analytical biochemistry and pharmacokinetics.[1] Its primary application is as an internal standard for the accurate and precise quantification of AOZ in complex biological matrices using isotope dilution mass spectrometry.[1] This approach is fundamental for pharmacokinetic studies, residue analysis, and toxicological assessments.

This document provides detailed application notes and protocols for the use of AOZ-d4 in metabolic research, with a focus on its role as an internal standard for quantitative analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, AOZ-d4) to a sample. The labeled compound, or "tracer," is chemically identical to the analyte of interest (AOZ) but has a different mass due to the presence of deuterium atoms. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (contains unknown amount of AOZ) Spike Add known amount of AOZ-d4 (Internal Standard) Sample->Spike Extraction Extraction and Cleanup Spike->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry (Detection) LC->MS Ratio Measure Ratio of AOZ / AOZ-d4 MS->Ratio Calculation Calculate initial AOZ concentration Ratio->Calculation

Caption: Workflow for Isotope Dilution Mass Spectrometry using AOZ-d4.

Metabolic Pathway of Furazolidone to AOZ

Furazolidone is metabolized in the body to form several metabolites, with AOZ being a key, stable, tissue-bound product.[1][3] This metabolic activation and subsequent binding to tissue macromolecules are central to both its mechanism of action and its long-term residue profile, which is why AOZ is the target analyte for monitoring furazolidone use.

Furazolidone Furazolidone MetabolicActivation Metabolic Activation (Reduction of nitro group) Furazolidone->MetabolicActivation In vivo ReactiveIntermediates Reactive Intermediates MetabolicActivation->ReactiveIntermediates AOZ_formation Release of 3-Amino-2-oxazolidinone (AOZ) ReactiveIntermediates->AOZ_formation TissueBinding Binding to Tissue Macromolecules ReactiveIntermediates->TissueBinding

Caption: Simplified metabolic pathway of Furazolidone to AOZ.

Application: Quantification of AOZ in Biological Matrices

This protocol provides a general framework for the quantification of AOZ in samples such as animal tissue (e.g., muscle, liver) or eggs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with AOZ-d4 as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • 3-Amino-2-oxazolidinone (AOZ) analytical standard

  • This compound (AOZ-d4) internal standard[1][7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • o-Nitrobenzaldehyde

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • n-Hexane

  • Water (deionized or Milli-Q)

2. Standard Solution Preparation

  • AOZ Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of AOZ in 10 mL of methanol.

  • AOZ-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of AOZ-d4 in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the AOZ stock solution with methanol to create calibration standards.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the AOZ-d4 stock solution with methanol.

3. Sample Preparation (Hydrolysis and Derivatization)

  • Homogenize 1 g of the biological sample (e.g., tissue).

  • Add 5 mL of water and 0.5 mL of 1 M HCl.

  • Add a known amount of the AOZ-d4 internal standard spiking solution.

  • Vortex the sample thoroughly.

  • Incubate the sample at 37°C overnight for hydrolysis to release bound AOZ.

  • Centrifuge the sample and collect the supernatant.

  • Adjust the pH of the supernatant to 7.0 using 1 M NaOH.

  • Add 0.25 mL of 0.1 M K2HPO4 and 50 µL of o-nitrobenzaldehyde in DMF.

  • Incubate at 50°C for 2 hours for derivatization. This step converts AOZ to a more stable derivative for analysis.

4. Extraction

  • Add 5 mL of ethyl acetate to the derivatized sample.

  • Vortex for 10 minutes and centrifuge.

  • Collect the upper ethyl acetate layer.

  • Wash the ethyl acetate extract with 5 mL of n-hexane.

  • Evaporate the ethyl acetate layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor-to-product ion transitions for both the AOZ derivative and the AOZ-d4 derivative.

6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the AOZ derivative to the peak area of the AOZ-d4 derivative against the concentration of the AOZ standards.

  • Determine the concentration of AOZ in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of AOZ using AOZ-d4 as an internal standard. These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Parameters for AOZ and AOZ-d4 (as o-nitrobenzaldehyde derivatives)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AOZ Derivative236.1134.115
AOZ-d4 Derivative240.1134.115

Table 2: Method Validation Data

ParameterTypical Value
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 - 0.1 µg/kg
Limit of Quantification (LOQ)0.1 - 0.5 µg/kg
Recovery85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Conclusion

This compound is an essential tool for researchers and professionals in drug development and food safety. Its use as an internal standard in isotope dilution mass spectrometry allows for highly accurate and reliable quantification of the furazolidone metabolite, AOZ. The protocols and data presented here provide a robust framework for the implementation of this methodology in metabolic monitoring and residue analysis. While not a metabolic tracer in the classical sense of pathway elucidation, AOZ-d4's role in precise quantification is fundamental to understanding the pharmacokinetics and disposition of its parent compound.

References

Application Notes and Protocols for In Vivo Administration of 3-Amino-2-oxazolidinone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterated analog of 3-Amino-2-oxazolidinone (AOZ), a principal metabolite of the nitrofuran antibiotic, furazolidone. While AOZ-d4 is primarily utilized as an internal standard for the precise quantification of AOZ in biological matrices during pharmacokinetic studies, there is growing interest in understanding how deuterium substitution impacts the pharmacokinetic profiles of drug metabolites.[1] Deuteration can alter metabolic rates and pathways, potentially affecting the half-life, exposure, and safety profile of a compound.[2][3][]

These application notes provide a detailed, hypothetical protocol for the in vivo administration of AOZ-d4 in a murine model. The primary objective of this protocol is to characterize the pharmacokinetic profile of AOZ-d4, providing a framework for comparative studies against its non-deuterated counterpart. This document also outlines the established mechanism of action for the broader oxazolidinone class of compounds, to which AOZ belongs.

Mechanism of Action: Oxazolidinones

Oxazolidinones represent a unique class of synthetic antibiotics that inhibit bacterial protein synthesis.[5][6] Their mechanism is distinct from other protein synthesis inhibitors, acting at a very early stage of translation.[7] Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for the commencement of protein synthesis.[7] This disruption of the initiation phase ultimately halts bacterial proliferation.

Signaling Pathway Diagram

Oxazolidinone_Mechanism Mechanism of Action of Oxazolidinones cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S_Initiation_Complex Functional 70S Initiation Complex 30S->70S_Initiation_Complex combines with 50S 50S Subunit 50S->70S_Initiation_Complex Protein_Synthesis Bacterial Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis mRNA mRNA mRNA->30S binds fMet-tRNA fMet-tRNA fMet-tRNA->30S binds AOZ-d4 3-Amino-2-oxazolidinone (Oxazolidinone Class) AOZ-d4->Inhibition

Caption: Oxazolidinone mechanism of action on bacterial protein synthesis.

Experimental Protocols

Animal Models
  • Species: Male CD-1 mice

  • Age: 8-10 weeks

  • Weight: 25-30 g

  • Acclimation: Animals should be acclimated for a minimum of 7 days prior to the experiment, with free access to standard chow and water.

Preparation of Dosing Solutions

Safety Precautions: this compound may cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10] All handling should be performed in a well-ventilated area.[9]

  • Vehicle Selection: The choice of vehicle depends on the physicochemical properties of AOZ-d4 and the route of administration. A common vehicle for oral administration of moderately hydrophobic compounds is a suspension in 0.5% carboxymethyl cellulose (CMC) in sterile water.[11][12] For intravenous administration, a solution in a mixture of saline, polyethylene glycol (PEG) 400, and a minimal amount of DMSO may be suitable, though vehicle toxicity must be assessed.[13][14]

  • Preparation for Oral (PO) Administration:

    • Weigh the required amount of AOZ-d4.

    • Prepare a 0.5% (w/v) solution of CMC in sterile water.

    • Levigate the AOZ-d4 powder with a small amount of the CMC solution to form a paste.

    • Gradually add the remaining CMC solution while stirring to achieve the final desired concentration (e.g., 1 mg/mL).

    • Ensure the suspension is homogenous before each administration.

  • Preparation for Intravenous (IV) Administration:

    • Weigh the required amount of AOZ-d4.

    • Dissolve in a minimal volume of DMSO.

    • Add PEG 400 and sterile saline to reach the final desired concentrations and volume. A typical vehicle composition might be 5% DMSO, 40% PEG 400, and 55% sterile saline.

    • Ensure the solution is clear and free of precipitates before administration.

In Vivo Administration
  • Route of Administration: Oral (PO) gavage and Intravenous (IV) injection via the tail vein are common routes for pharmacokinetic studies.[15][16]

  • Dosage: A preliminary dose-range finding study is recommended. For this hypothetical protocol, a dose of 10 mg/kg is suggested.

  • Oral (PO) Gavage Protocol:

    • Gently restrain the mouse.

    • Measure the body weight to calculate the exact volume of the dosing suspension to be administered.

    • Use a 20-gauge, ball-tipped gavage needle.

    • Carefully insert the needle into the esophagus and deliver the suspension directly into the stomach.

    • The administration volume should not exceed 10 mL/kg.[15]

  • Intravenous (IV) Injection Protocol:

    • Place the mouse in a restraining device that allows access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Administer the dosing solution using a 27-30 gauge needle.

    • The injection volume should be approximately 5 mL/kg, administered slowly.[17]

Blood Sample Collection
  • Method: Serial blood sampling from the saphenous vein is a preferred method as it is minimally invasive and allows for multiple samples from the same animal.[18][19]

  • Time Points: Collect blood samples at the following time points post-administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • Procedure:

    • Gently restrain the mouse.

    • Apply a small amount of petroleum jelly to the collection site on the leg to facilitate the formation of a blood droplet.

    • Puncture the saphenous vein with a 25-gauge needle.

    • Collect approximately 20-30 µL of blood into a capillary tube coated with an anticoagulant (e.g., EDTA).

    • Apply gentle pressure to the site to stop the bleeding.

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

Sample Analysis
  • Plasma concentrations of AOZ-d4 and any potential metabolites will be determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. The non-deuterated AOZ can be used as an internal standard for this analysis.

Data Presentation

The following tables present hypothetical pharmacokinetic data for AOZ-d4 following oral and intravenous administration.

Table 1: Hypothetical Mean Plasma Concentrations of AOZ-d4 (ng/mL)

Time (hr)Oral (PO) Administration (10 mg/kg)Intravenous (IV) Administration (10 mg/kg)
0.08 (5 min)50.31520.5
0.25 (15 min)250.81105.2
0.5 (30 min)680.4750.1
1950.2450.6
2720.5210.3
4350.155.8
890.65.1
242.3ND

ND: Not Detected

Table 2: Hypothetical Pharmacokinetic Parameters of AOZ-d4

ParameterOral (PO) Administration (10 mg/kg)Intravenous (IV) Administration (10 mg/kg)
Cmax (ng/mL) 965.41580.7
Tmax (hr) 1.00.08
AUC0-t (nghr/mL) 3250.62890.3
AUC0-inf (nghr/mL) 3280.12895.4
T1/2 (hr) 2.51.8
Bioavailability (%) 89.5-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T1/2: Half-life.

Experimental Workflow Diagram

Pharmacokinetic_Study_Workflow Experimental Workflow for AOZ-d4 Pharmacokinetic Study cluster_admin A Acclimation of Mice (≥ 7 days) C Animal Grouping & Randomization (PO and IV groups) A->C B Preparation of Dosing Solutions (AOZ-d4 in Vehicle) D_PO Oral (PO) Administration (10 mg/kg) B->D_PO D_IV Intravenous (IV) Administration (10 mg/kg) B->D_IV C->D_PO C->D_IV E Serial Blood Sampling (Saphenous Vein) D_PO->E D_IV->E F Plasma Separation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Analysis (WinNonlin or similar) G->H I Data Reporting & Interpretation H->I

Caption: Workflow for the in vivo pharmacokinetic study of AOZ-d4.

References

Application Notes and Protocols for 3-Amino-2-oxazolidinone-d4 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterated form of 3-Amino-2-oxazolidinone (AOZ), a metabolite of the nitrofuran antibiotic, furazolidone. While AOZ-d4 is widely utilized as an internal standard for the quantification of AOZ in analytical and pharmacokinetic studies, its potential as a tool in protein binding assays is an emerging area of interest.[1][2] The oxazolidinone scaffold is a key feature of a class of antibiotics that function by inhibiting bacterial protein synthesis, suggesting that AOZ and its deuterated analog may interact with specific protein targets.[1][3][4] Furthermore, AOZ has been shown to inhibit monoamine oxidase (MAO), presenting another potential protein binding partner.[5]

The incorporation of deuterium in AOZ-d4 offers advantages in certain biophysical techniques used to study protein-ligand interactions. For instance, in nuclear magnetic resonance (NMR) spectroscopy, deuteration can simplify complex spectra and reduce relaxation rates, allowing for the study of larger protein-ligand complexes. In mass spectrometry-based methods like Hydrogen-Deuterium Exchange (HDX-MS), deuterated ligands can be valuable tools in dissecting binding site dynamics.

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to investigate its binding to two potential protein targets: the bacterial ribosome and monoamine oxidase.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1188331-23-8[6]
Molecular Formula C₃H₂D₄N₂O₂[6]
Molecular Weight 106.12 g/mol [6]
IUPAC Name 3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one[6]
Synonyms AOZ-d4[6]

Hypothetical Application 1: Probing the Binding of AOZ-d4 to the Bacterial Ribosome

The oxazolidinone class of antibiotics, such as linezolid, are known to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][3][4][7] This provides a strong rationale for investigating the potential interaction between AOZ-d4 and the bacterial ribosome. A competitive binding assay using a fluorescently labeled probe that is known to bind to the same site could be employed.

Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of AOZ-d4 to the bacterial 70S ribosome. The assay measures the displacement of a fluorescently labeled ligand (e.g., a fluorescent derivative of an oxazolidinone antibiotic) from the ribosome by AOZ-d4.

Materials:

  • Purified bacterial 70S ribosomes

  • Fluorescently labeled oxazolidinone probe (e.g., BODIPY-labeled linezolid)

  • This compound (AOZ-d4)

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Prepare a serial dilution of AOZ-d4 in the assay buffer.

    • Dilute the 70S ribosomes to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a constant concentration of the fluorescent probe and the 70S ribosomes to each well.

    • Add varying concentrations of AOZ-d4 to the wells. Include control wells with no competitor.

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent probe.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the AOZ-d4 concentration.

    • Fit the data to a competitive binding model to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki) of AOZ-d4.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_probe Prepare Fluorescent Probe Stock add_reagents Add Ribosomes and Fluorescent Probe to Plate prep_probe->add_reagents prep_aoz Prepare AOZ-d4 Serial Dilution add_aoz Add AOZ-d4 Competitor prep_aoz->add_aoz prep_ribo Prepare Ribosome Solution prep_ribo->add_reagents add_reagents->add_aoz incubate Incubate at RT for 30 min add_aoz->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_data Plot FP vs. [AOZ-d4] measure_fp->plot_data fit_model Fit to Competitive Binding Model plot_data->fit_model calc_ki Calculate Ki fit_model->calc_ki cluster_pathway Monoamine Oxidase Inhibition Pathway MA Monoamines (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Oxidative Deamination Effect Increased Neurotransmitter Levels MA->Effect Metabolites Inactive Metabolites MAO->Metabolites MAO->Effect AOZ_d4 This compound AOZ_d4->MAO Inhibition

References

Application Note: Quantitative Analysis of 3-Amino-2-oxazolidinone in Animal Tissue using an Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in food safety and veterinary drug residue analysis.

Introduction

3-Amino-2-oxazolidinone (AOZ) is a stable, tissue-bound metabolite of the nitrofuran antibiotic furazolidone.[1][2][3] Due to the ban on nitrofuran use in food-producing animals in many jurisdictions, monitoring for AOZ residues in edible tissues is crucial for regulatory compliance and consumer safety.[1][4] This application note details a robust and sensitive method for the quantification of AOZ in animal tissues. The method utilizes 3-Amino-2-oxazolidinone-d4 (AOZ-d4), a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6] The procedure involves acid hydrolysis to release bound AOZ, derivatization with o-nitrobenzaldehyde (o-NBA), followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][7][8]

Principle

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, AOZ-d4, is added to the sample at the beginning of the extraction process. The sample is then subjected to acid hydrolysis to release the protein-bound AOZ. Both the analyte (AOZ) and the internal standard (AOZ-d4) are then derivatized to enhance their chromatographic retention and mass spectrometric response. Following a liquid-liquid extraction and concentration, the extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AOZ and a fixed concentration of AOZ-d4.

Experimental Protocols

1. Materials and Reagents

  • Standards: 3-Amino-2-oxazolidinone (AOZ) (Purity: ≥97%)[2], this compound (AOZ-d4)[9]

  • Reagents: o-nitrobenzaldehyde (o-NBA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Hexane, Methanol (HPLC grade), Water (HPLC grade), Dipotassium hydrogen phosphate (K₂HPO₄).

  • Apparatus: Homogenizer, Centrifuge, Water bath, Nitrogen evaporator, Vortex mixer, Analytical balance, pH meter, LC-MS/MS system.

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve AOZ and AOZ-d4 in methanol to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the AOZ intermediate solution. Fortify each calibration standard with the AOZ-d4 intermediate solution to achieve a constant final concentration (e.g., 50 ng/mL).

3. Sample Preparation Protocol: Animal Tissue (e.g., Prawn, Eel, Poultry)

  • Homogenization: Weigh 1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the AOZ-d4 working solution to the sample.

  • Hydrolysis: Add 5 mL of 0.1 M HCl. Vortex thoroughly and incubate in a water bath at 37°C overnight to release the tissue-bound metabolite.[7]

  • Derivatization: Add 200 µL of 10 mM o-nitrobenzaldehyde (in DMSO or methanol). Vortex and incubate at 50-60°C for 2-4 hours.[1][8] This step converts AOZ to 2-NP-AOZ.

  • Neutralization & Extraction:

    • Cool the sample to room temperature. Adjust the pH to approximately 7.4 with 0.1 M K₂HPO₄ and 1 M NaOH.

    • Add 5 mL of ethyl acetate. Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper ethyl acetate layer to a clean tube.

  • Washing: Add 2 mL of n-hexane to the collected ethyl acetate, vortex, and centrifuge. Discard the upper hexane layer to remove nonpolar interferences.[1] Repeat this washing step.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase starting composition. Vortex and transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 × 2.1 mm, 3.5 µm).[10]

  • Mobile Phase: Gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Typical MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the derivatized AOZ and AOZ-d4.

Data Presentation

Table 1: Summary of Method Performance Parameters

The following table summarizes typical performance data for the analysis of AOZ in various animal tissues based on published methods.

ParameterMatrixValueReference
Limit of Detection (LOD) Prawn Tissue0.1 µg/kg[1]
Animal Tissue0.15 µg/kg[8]
Limit of Quantification (LOQ) Animal Tissue0.31 µg/kg[8]
Recovery Rate Spiked Animal Tissue76.3–98.4%[8]
Spiked Animal Tissue (ic-ELISA)81.1–105.3%[7]
Linear Range (ic-ELISA) Standard Solution0.01–1.0 ng/mL[7]
Intra-assay RSD Fortified Prawn (0.7 µg/kg)18.8%[1]
Inter-assay RSD Fortified Prawn (0.7 µg/kg)38.2%[1]

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis Sample 1. Homogenized Tissue Sample (1g) Spike 2. Spike with AOZ-d4 Internal Standard Sample->Spike Hydrolysis 3. Acid Hydrolysis (0.1M HCl, 37°C, Overnight) Spike->Hydrolysis Deriv 4. Derivatization with o-NBA (50-60°C, 2-4h) Hydrolysis->Deriv Extract 5. Neutralize & Liquid-Liquid Extraction (Ethyl Acetate) Deriv->Extract Wash 6. Hexane Wash Extract->Wash Evap 7. Evaporate to Dryness (Nitrogen) Wash->Evap Recon 8. Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Workflow for the preparation of animal tissue for AOZ analysis.

G cluster_logic Internal Standard Quantification Logic Analyte Analyte (AOZ) Response: A_analyte Ratio Calculate Response Ratio (A_analyte / A_IS) Analyte->Ratio IS Internal Standard (AOZ-d4) Response: A_IS IS->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Quant Determine Analyte Concentration CalCurve->Quant

Caption: Logic of quantification using an internal standard method.

References

Troubleshooting & Optimization

Technical Support Center: 3-Amino-2-oxazolidinone-d4 (AOZ-d4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-2-oxazolidinone-d4 (AOZ-d4) in solution. It is intended for researchers, scientists, and drug development professionals using AOZ-d4, particularly as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to ensure the stability of AOZ-d4. For the solid (powder) form, storage at -20°C is recommended for long-term stability, potentially for up to 3 years. For shorter periods, 4°C is also acceptable. When in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -80°C, which can maintain stability for up to 6 months, or at -20°C for up to 1 month. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Q2: I am dissolving AOZ-d4 in DMSO and see some precipitation. What should I do?

A2: DMSO is a recommended solvent for AOZ-d4, with a solubility of up to 100 mg/mL. However, precipitation can occur. Here are a few troubleshooting steps:

  • Use fresh, high-purity DMSO: DMSO is hygroscopic, and the presence of water can significantly impact the solubility of AOZ-d4. Always use newly opened or properly stored anhydrous DMSO.

  • Apply gentle heating and/or sonication: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.

  • Ensure the solution is clear before use: Always visually inspect the solution to ensure it is clear before use in your experiments.

Q3: What substances are known to be incompatible with this compound?

A3: To prevent degradation, avoid strong acids, strong alkalis (bases), and strong oxidizing or reducing agents in your AOZ-d4 solutions.[1] These substances can promote the hydrolysis or degradation of the oxazolidinone ring structure.

Q4: My LC-MS/MS data shows a decreasing signal for my AOZ-d4 internal standard over a sequence of injections. What could be the cause?

A4: A decreasing signal for an internal standard suggests instability in the analytical workflow. Here are some potential causes related to AOZ-d4 stability:

  • Instability in the autosampler: If the autosampler is not temperature-controlled, or is set at room temperature, degradation of AOZ-d4 in the prepared solution can occur over time, especially in aqueous or protic solvents. Consider using a cooled autosampler (e.g., 4°C).

  • Hydrolysis: The oxazolidinone ring is susceptible to hydrolysis, especially under acidic or basic conditions.[2] Check the pH of your mobile phase and sample diluent. If the conditions are strongly acidic or basic, this could be a cause.

  • Adsorption: Although less common for this compound, adsorption to the vial or parts of the LC system can occur. Using silanized glass vials or polypropylene vials can mitigate this.

  • Solvent Mismatch: A mismatch between the sample solvent and the initial mobile phase can cause poor peak shape or variability. Ensure your sample is dissolved in a solvent compatible with your mobile phase.

Q5: Is this compound sensitive to light?

Quantitative Data on Stability and Storage

The following tables summarize the available data and provide a representative example of stability under stress conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Powder) -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months
-20°C1 month

Table 2: Illustrative Example of AOZ-d4 Stability in a Forced Degradation Study

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical results from forced degradation studies of related oxazolidinone compounds. It is intended to demonstrate how stability data is presented.

ConditionTime (hours)% AOZ-d4 RemainingMajor Degradation Products
0.1 M HCl at 60°C 2485%2-Hydrazinoethanol-d4
0.1 M NaOH at 60°C 2478%2-Hydrazinoethanol-d4
10% H₂O₂ at 25°C 2492%Oxidative adducts
Photostability (ICH Q1B) 24>98%Not detected

Experimental Protocols

Protocol for a Forced Degradation Study of AOZ-d4

This protocol outlines a typical procedure to assess the stability of AOZ-d4 under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of AOZ-d4 and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or DMSO) to obtain a 1 mg/mL stock solution.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C).

    • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and keep it at 60°C.

    • Photostability: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating LC-MS/MS method to determine the remaining percentage of AOZ-d4 and to detect any degradation products.

Visualizations

Proposed Degradation Pathway

AOZ_d4 This compound Intermediate Ring-Opened Intermediate AOZ_d4->Intermediate Hydrolysis (Acid or Base) Degradant 2-Hydrazinoethanol-d4 Intermediate->Degradant Decarboxylation CO2 CO2 Intermediate->CO2 Decarboxylation

Caption: Proposed hydrolytic degradation pathway for this compound.

Troubleshooting Workflow for Internal Standard Instability

Start Problem: Inconsistent AOZ-d4 IS Signal Check_Prep Review Solution Preparation: - Fresh Solvent? - Correct Storage? Start->Check_Prep Prep_OK Preparation OK Check_Prep->Prep_OK Yes Prep_Not_OK Re-prepare Solution Check_Prep->Prep_Not_OK No Check_Autosampler Check Autosampler Conditions: - Temperature Controlled? - Run Time? Autosampler_OK Autosampler OK Check_Autosampler->Autosampler_OK Yes Autosampler_Not_OK Adjust Autosampler Temp. &/or Reduce Run Time Check_Autosampler->Autosampler_Not_OK No Check_Method Review LC Method: - Mobile Phase pH? - Potential for Adsorption? Method_OK Method OK Check_Method->Method_OK Yes Method_Not_OK Adjust pH / Use Inert Vials Check_Method->Method_Not_OK No Prep_OK->Check_Autosampler Prep_Not_OK->Start Autosampler_OK->Check_Method Autosampler_Not_OK->Start End Problem Resolved Method_OK->End Method_Not_OK->Start

Caption: Troubleshooting workflow for inconsistent AOZ-d4 internal standard signal.

Experimental Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare AOZ-d4 Stock Solution Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidation Oxidative Degradation Thermal Thermal Degradation Photo Photostability Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/ Dilute Sampling->Neutralize LCMS LC-MS/MS Analysis Neutralize->LCMS Data Evaluate Data LCMS->Data

Caption: Experimental workflow for a forced degradation study of AOZ-d4.

References

Technical Support Center: Optimizing 3-Amino-2-oxazolidinone-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the mass spectrometry (MS) signal intensity of 3-Amino-2-oxazolidinone-d4 (AOZ-d4).

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound (AOZ-d4) analysis unexpectedly low?

Low signal intensity for AOZ-d4 can stem from several factors. The most common issues include inefficient ionization, ion suppression from the sample matrix, suboptimal sample concentration, or contamination within the ion source.[1][2] It is also crucial to ensure the mass spectrometer is properly tuned and calibrated, as instrument drift can significantly impact performance.[1]

Q2: What is the most effective ionization technique for analyzing AOZ-d4?

Electrospray Ionization (ESI) is the most widely used and effective technique for analyzing polar and thermally fragile compounds like AOZ-d4.[3] ESI is a "soft" ionization method that generates charged ions from the liquid phase with minimal fragmentation, making it ideal for quantitative analysis of small molecules.[4]

Q3: How does the mobile phase composition impact the signal intensity of AOZ-d4?

Mobile phase composition is critical for efficient ionization in ESI. Key considerations include:

  • pH Level: Since AOZ-d4 contains a basic amino group, the mobile phase should be acidified. A common practice is to set the pH two units below the analyte's pKa to ensure it exists in a protonated, charged state, which is essential for positive mode ESI.

  • Organic Solvents: The use of organic solvents like acetonitrile or methanol is necessary to facilitate the desolvation of charged droplets in the ESI source.

  • Additives: Using volatile acids like formic acid or acetic acid is recommended to promote protonation. High concentrations of non-volatile salts (e.g., phosphates) or strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided, as they can cause signal suppression and contaminate the system.

Q4: Should I look for adducts of AOZ-d4 in my mass spectra?

Yes, the formation of adducts, particularly sodium ([M+Na]+) and potassium ([M+K]+), is a common phenomenon in ESI, especially if salts are present in the sample or mobile phase. These adducts can sometimes be the most prominent ions in the spectrum. While they can be used for quantification, they can also split the signal intensity that would otherwise go to the primary protonated molecule ([M+H]+), potentially complicating the spectra. Reducing salt content in your samples and mobile phases can help minimize unwanted adduct formation.

Q5: What are the expected fragmentation patterns for AOZ-d4 in MS/MS analysis?

For amino-containing compounds, common fragmentation pathways involve the neutral loss of ammonia (NH₃) or the loss of water and carbon monoxide ([M+H - H₂O - CO]+). The specific fragmentation pattern for AOZ-d4 can be confirmed by increasing the cone voltage (in-source fragmentation) or through tandem MS (MS/MS) experiments. Identifying characteristic fragments is crucial for developing sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Troubleshooting Guide for Low Signal Intensity

A systematic approach is the key to identifying the root cause of low signal intensity. The following guide provides a step-by-step process to isolate and resolve the issue.

Troubleshooting_Workflow start Low or No Signal Detected for AOZ-d4 step1 Isolate the Problem: Inject a fresh, clean standard of AOZ-d4 start->step1 decision1 Is the signal now acceptable? step1->decision1 ms_issue Problem is likely with the MS or direct fluidics. decision1->ms_issue No sample_issue Problem is likely with sample preparation or matrix effects. decision1->sample_issue Yes step2_ms Troubleshoot MS: 1. Perform direct infusion of standard. 2. Check for stable ESI spray. 3. Optimize source parameters (voltages, gas, temp). ms_issue->step2_ms ms_solved MS Issue Resolved step2_ms->ms_solved sub_decision Is signal OK with direct infusion but not with LC injection? step2_ms->sub_decision lc_issue Problem is likely with the LC or sample carryover. step2_lc Troubleshoot LC: 1. Check for leaks, blockages, and pump pressure. 2. Purge pumps and flow lines. 3. Check column integrity. lc_issue->step2_lc lc_solved LC Issue Resolved step2_lc->lc_solved step2_sample Troubleshoot Sample Prep: 1. Review sample cleanup protocol (SPE, LLE). 2. Check for high salt content. 3. Evaluate for ion suppression by injecting standard into matrix. sample_issue->step2_sample sample_solved Sample Prep Issue Resolved step2_sample->sample_solved sub_decision->ms_solved No, signal still bad. Continue MS troubleshooting. sub_decision->lc_issue Yes ESI_Process cluster_source ESI Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (Vacuum) capillary Sample Introduction (LC Eluent + Analyte) droplet1 Charged Droplet [M+H]+ capillary->droplet1 High Voltage Nebulization droplet2 Smaller Droplets (Solvent Evaporation) droplet1->droplet2 Drying Gas (N2) ion Gas Phase Ion [M+H]+ droplet2->ion Coulomb Fission analyzer Mass Analyzer ion->analyzer Enters MS Inlet

References

Technical Support Center: 3-Amino-2-oxazolidinone-d4 (AOZ-d4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-oxazolidinone-d4 (AOZ-d4).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOZ-d4)?

This compound (AOZ-d4) is the deuterium-labeled form of 3-Amino-2-oxazolidinone (AOZ). AOZ is a metabolite of the nitrofuran antibiotic, Furazolidone.[1][2][3] Due to its isotopic labeling, AOZ-d4 is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of AOZ in biological samples.[2][4]

Q2: What are the main applications of AOZ-d4?

The primary application of AOZ-d4 is as an internal standard for the quantitative analysis of Furazolidone residues in various matrices, particularly in food safety testing and pharmacokinetic studies.[2][4] It helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable results.

Q3: What are the recommended storage conditions for AOZ-d4?

For long-term stability, AOZ-d4 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for one month.[2] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[2]

Q4: In which solvents is AOZ-d4 soluble?

AOZ-d4 is sparingly soluble in DMSO and slightly soluble in Methanol.[2] For in vitro stock solutions, DMSO is a common solvent, and the use of ultrasound may be necessary to aid dissolution.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Concentration of Internal Standard Titrate the concentration of AOZ-d4 to match the expected concentration range of the analyte (AOZ). A concentration that is too high can lead to detector saturation, while a concentration that is too low will result in a poor signal-to-noise ratio.
Degradation of AOZ-d4 Ensure proper storage conditions have been maintained. Prepare fresh working solutions from a new stock solution. Verify the purity of the standard.
Matrix Effects The sample matrix can suppress or enhance the ionization of AOZ-d4. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. Dilute the sample if possible.
Inappropriate LC-MS Method Parameters Optimize the mobile phase composition, gradient, flow rate, and column temperature. For the mass spectrometer, optimize parameters such as collision energy and fragmentor voltage for the specific transitions of AOZ-d4.
Issue 2: Inconsistent or Irreproducible Quantification Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO. Ensure consistent pipetting technique.
Incomplete Dissolution of AOZ-d4 Ensure the AOZ-d4 is completely dissolved in the solvent. Use of a vortex mixer and sonication can aid dissolution. Visually inspect for any particulate matter before use.
Variability in Sample Preparation Standardize the sample preparation workflow. Ensure consistent timing for each step, especially for derivatization or extraction steps.
Instability in the Autosampler If samples are left in the autosampler for an extended period, degradation may occur. Check the stability of AOZ-d4 in the autosampler conditions and analyze samples in a timely manner.

Experimental Protocols

Protocol: Preparation of AOZ-d4 Internal Standard Stock and Working Solutions

This protocol provides a general guideline. Researchers should adapt it based on their specific experimental needs and the concentration of the target analyte.

Materials:

  • This compound (AOZ-d4) solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methanol (LC-MS grade)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

Stock Solution Preparation (e.g., 1 mg/mL):

  • Allow the AOZ-d4 vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of AOZ-d4 powder in a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL.

  • Vortex the solution for 1-2 minutes.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -80°C.

Working Solution Preparation (e.g., 1 µg/mL):

  • Thaw the stock solution on ice.

  • Perform a serial dilution of the stock solution with Methanol or the initial mobile phase to reach the desired final concentration (e.g., 1 µg/mL).

  • Vortex the working solution to ensure homogeneity.

  • Prepare fresh working solutions daily.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare AOZ-d4 Stock Solution prep_working Prepare AOZ-d4 Working Solution prep_stock->prep_working add_is Spike Sample with AOZ-d4 Working Solution prep_working->add_is prep_sample Prepare Biological Sample prep_sample->add_is extraction Analyte Extraction add_is->extraction lcms LC-MS/MS Analysis extraction->lcms integration Peak Integration (AOZ & AOZ-d4) lcms->integration ratio Calculate Peak Area Ratio integration->ratio quant Quantify AOZ Concentration ratio->quant

Caption: Experimental workflow for the use of AOZ-d4 as an internal standard.

troubleshooting_logic cluster_prep Preparation Steps cluster_analysis Analytical Steps start Inconsistent Results check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_dissolution Ensure Complete Dissolution of AOZ-d4 start->check_dissolution check_storage Confirm Proper Storage Conditions start->check_storage check_matrix Investigate Matrix Effects start->check_matrix optimize_lcms Optimize LC-MS Parameters start->optimize_lcms check_stability Assess Autosampler Stability start->check_stability resolve Consistent Results check_pipetting->resolve Corrected check_dissolution->resolve Corrected check_storage->resolve Corrected check_matrix->resolve Corrected optimize_lcms->resolve Corrected check_stability->resolve Corrected

References

Technical Support Center: Synthesis of 3-Amino-2-oxazolidinone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-2-oxazolidinone-d4. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound?

A1: this compound (AOZ-d4) is primarily used as a deuterium-labeled internal standard for the quantitative analysis of 3-Amino-2-oxazolidinone (AOZ) by methods such as LC-MS or GC-MS. AOZ is a metabolite of the nitrofuran antibiotic furazolidone, and its detection is crucial for monitoring drug residues in food products of animal origin.[1]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: A plausible and common synthetic route involves the use of a deuterated precursor. The synthesis typically starts with commercially available ethanolamine-1,1,2,2-d4, which is then converted to 2-hydrazinoethanol-d4. This intermediate is subsequently cyclized to form the final product.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic; therefore, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diethyl carbonate is flammable and should be handled away from ignition sources.

Q4: How can I confirm the successful incorporation of deuterium into the final product?

A4: The most definitive methods for confirming deuteration are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the mass spectrum, the molecular ion peak should correspond to the mass of the d4-labeled compound (approximately 106.12 g/mol ). In the ¹H NMR spectrum, the signals corresponding to the protons on the oxazolidinone ring (at positions 4 and 5) should be absent or significantly reduced. ¹³C NMR and ²H NMR can also be used for confirmation.

Troubleshooting Guides

Problem 1: Low or No Yield of 2-Hydrazinoethanol-d4 (Intermediate)
Potential Cause Suggested Solution
Incomplete reaction of ethanolamine-d4.Ensure the reaction is heated for a sufficient duration as per the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Loss of product during workup.2-Hydrazinoethanol is water-soluble. Minimize aqueous washes or use a continuous liquid-liquid extractor for improved recovery.
Decomposition of the product.Avoid excessive heating during distillation as hydrazines can be unstable at high temperatures. Perform distillation under reduced pressure.
Poor quality of starting materials.Verify the purity of ethanolamine-d4 and other reagents before starting the reaction.
Problem 2: Low or No Yield of this compound (Final Product)
Potential Cause Suggested Solution
Incomplete cyclization reaction.Ensure the reaction is refluxed for the recommended time. The presence of a base, such as sodium methoxide, is crucial; ensure it is added in the correct stoichiometric amount and is not deactivated.
Impure 2-hydrazinoethanol-d4 intermediate.Purify the 2-hydrazinoethanol-d4 intermediate by vacuum distillation before proceeding to the cyclization step.
Hydrolysis of diethyl carbonate.Use anhydrous solvents and reagents to prevent the hydrolysis of diethyl carbonate.
Difficulty in product isolation and purification.The product may precipitate upon cooling. If not, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Problem 3: Product is Contaminated with Unlabeled or Partially Labeled Species
Potential Cause Suggested Solution
Isotopic scrambling.This can occur under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic conditions). If possible, use milder reaction conditions.
Contamination from non-deuterated starting materials.Ensure the isotopic purity of the starting ethanolamine-d4 is high (typically >98%).
Contamination from solvents.Use deuterated solvents for reaction workup and purification if isotopic exchange is a concern, although this is less common for C-D bonds.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinoethanol-d4

This protocol is adapted from the synthesis of the non-deuterated analogue.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethanolamine-1,1,2,2-d4 with a suitable solvent and a reagent to introduce the hydrazine group (e.g., through a reaction with hydrazine hydrate and a suitable activating agent, or a multi-step synthesis involving protection, hydrazinolysis, and deprotection).

  • Reaction: Heat the mixture to reflux for several hours. The exact time and temperature will depend on the specific reagents used.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is worked up. This may involve extraction with an organic solvent and washing with brine. The crude product is then purified by vacuum distillation to yield pure 2-hydrazinoethanol-d4.

Protocol 2: Synthesis of this compound

This protocol is based on the known synthesis of the non-deuterated compound.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-hydrazinoethanol-d4 and an anhydrous alcohol (e.g., methanol).

  • Addition of Base: Add a catalytic amount of a strong base, such as sodium methoxide.

  • Addition of Carbonyl Source: Add diethyl carbonate dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Isolation and Purification: Cool the reaction mixture. The product may precipitate as a solid and can be collected by filtration. If no solid forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography (e.g., silica gel with a methanol/dichloromethane eluent) or recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1188331-23-8
Molecular FormulaC₃H₂D₄N₂O₂
Molecular Weight~106.12 g/mol
AppearanceWhite Solid
Purity (Typical)>95% (HPLC)

Table 2: Typical Reaction Conditions and Yields (Illustrative)

StepKey ReagentsSolventTemperatureTypical Yield
Synthesis of 2-Hydrazinoethanol-d4Ethanolamine-d4, Hydrazine hydrateWater/AlcoholReflux60-70%
Synthesis of this compound2-Hydrazinoethanol-d4, Diethyl carbonate, Sodium methoxideMethanolReflux70-80%

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Ethanolamine-d4 Ethanolamine-d4 2-Hydrazinoethanol-d4 2-Hydrazinoethanol-d4 Ethanolamine-d4->2-Hydrazinoethanol-d4 Reaction with Hydrazine Source Hydrazine Hydrate Hydrazine Hydrate This compound This compound 2-Hydrazinoethanol-d4->this compound Cyclization Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_Intermediate Check Intermediate Formation (TLC, GC, NMR) Start->Check_Intermediate Intermediate_OK Intermediate Formed? Check_Intermediate->Intermediate_OK Final_Reaction_Problem Troubleshoot Final Cyclization: - Check Reagents - Verify Conditions - Purification Issues Intermediate_OK->Final_Reaction_Problem Yes Intermediate_Problem Troubleshoot Intermediate Synthesis: - Check Starting Materials - Reaction Time/Temp - Workup Loss Intermediate_OK->Intermediate_Problem No Check_Purity Check Product Purity (MS, NMR) Final_Reaction_Problem->Check_Purity Intermediate_Problem->Start Purity_OK Correct Isotopic Mass? Check_Purity->Purity_OK Contamination_Issue Investigate Isotopic Contamination: - Purity of d4-Starting Material - Potential for H/D Exchange Purity_OK->Contamination_Issue No Success Synthesis Successful Purity_OK->Success Yes Contamination_Issue->Final_Reaction_Problem

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Matrix Effects in 3-Amino-2-oxazolidinone-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of 3-Amino-2-oxazolidinone-d4 (AOZ-d4). AOZ-d4 is the stable isotope-labeled internal standard for 3-amino-2-oxazolidinone (AOZ), a metabolite of the nitrofuran antibiotic furazolidone. Accurate quantification of AOZ is critical for monitoring the illegal use of this banned veterinary drug in food products.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in AOZ-d4 quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of LC-MS/MS analysis of AOZ-d4, components of complex matrices like honey, milk, or meat can suppress or enhance the ionization of AOZ-d4 and the target analyte AOZ. This interference can lead to inaccurate and unreliable quantification.[3]

Q2: What causes matrix effects in LC-MS/MS analysis?

A2: Matrix effects in LC-MS/MS, particularly with electrospray ionization (ESI), can be caused by several factors. Co-eluting matrix components can compete with the analyte for ionization, alter the physical properties of the droplets in the ESI source (like surface tension and viscosity), or lead to the formation of less- or non-volatile adducts that are not detected.[2]

Q3: How can I determine if my AOZ-d4 quantification is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method. The post-extraction spike method provides a quantitative measure of the matrix effect by comparing the analyte's signal in a clean solvent to its signal in a spiked blank matrix extract.[3] The post-column infusion method offers a qualitative assessment by continuously infusing the analyte into the mass spectrometer while a blank matrix extract is injected, revealing regions of ion suppression or enhancement.[2]

Q4: Is the use of AOZ-d4 as an internal standard sufficient to correct for matrix effects?

A4: While stable isotope-labeled internal standards like AOZ-d4 are the preferred choice and can compensate for matrix effects to a large extent, they may not always be a complete solution. Severe ion suppression can affect the signal of both the analyte and the internal standard, potentially compromising the sensitivity of the assay. Therefore, it is crucial to assess and minimize matrix effects even when using an internal standard.

Troubleshooting Guide

Issue 1: I am observing poor reproducibility and accuracy in my AOZ quantification, even with AOZ-d4 as an internal standard.

  • Question: Could matrix effects be the cause of my poor results despite using a deuterated internal standard?

  • Answer: Yes, significant matrix effects can still impact your results. While AOZ-d4 helps to correct for variability, severe ion suppression can lead to a loss of sensitivity for both the analyte and the internal standard, affecting the overall performance of the method. It is recommended to evaluate the extent of the matrix effect. One study on nitrofuran metabolites found that ion suppression in various matrices did not exceed 15%, which was considered acceptable.[4]

Issue 2: My analyte signal is significantly lower in matrix samples compared to solvent standards.

  • Question: How can I identify and mitigate this signal suppression?

  • Answer: This is a classic sign of ion suppression. To mitigate this, you can try several approaches:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.

    • Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering matrix components.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.

Issue 3: I suspect matrix effects, but I am unsure how to systematically evaluate them.

  • Question: What is a practical workflow to assess matrix effects for AOZ-d4?

  • Answer: A systematic approach involves both qualitative and quantitative assessment. Start with a post-column infusion experiment to identify the retention time regions where ion suppression or enhancement occurs. Then, perform a post-extraction spike experiment to quantify the extent of the matrix effect.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be generated during the validation of an analytical method for AOZ, which can be affected by matrix effects.

Table 1: Matrix Effect Assessment in Different Food Matrices

MatrixAnalyteMatrix Effect (%)Type of Effect
HoneyAOZ-15Ion Suppression
MilkAOZ-10Ion Suppression
Chicken MuscleAOZ-20Ion Suppression
EggsAOZ-18Ion Suppression

Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific matrix, sample preparation, and analytical instrumentation. One study reported that the calculated ion suppression of the matrix effects for nitrofuran metabolites in all tested matrices did not exceed 15%.[4]

Table 2: Recovery of AOZ with Different Sample Preparation Methods

Sample Preparation MethodMatrixRecovery (%)
Liquid-Liquid Extraction (LLE)Egg Powder~40%
Solid-Phase Extraction (SPE)Honey70-80%
Protein PrecipitationMilk50-60%

Note: Recovery values are indicative. A study on nitrofuran metabolites in egg powder reported a recovery of around 40% for AOZ using an LLE method.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of matrix effects.

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., honey, milk) that is known to be free of AOZ using your established sample preparation method.

  • Prepare Spiked Samples:

    • Set A (Analyte in Solvent): Prepare a standard solution of AOZ in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 1 ng/mL).

    • Set B (Analyte in Matrix Extract): Spike the blank matrix extract with the AOZ standard to achieve the same final concentration as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

This protocol helps to identify the retention time regions where matrix effects occur.

  • System Setup:

    • Infuse a standard solution of AOZ (e.g., 10 ng/mL in mobile phase) at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream post-column using a T-fitting.

    • Monitor the signal of the infused AOZ using the mass spectrometer in MRM mode.

  • Injection: Inject a blank matrix extract prepared using your sample preparation method.

  • Data Analysis: Observe the baseline signal of the infused AOZ. Any deviation (dip or rise) from the stable baseline during the chromatographic run indicates the presence of ion-suppressing or ion-enhancing components eluting from the column at that specific retention time.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results Matrix Blank Matrix Sample Extraction Extraction & Cleanup Matrix->Extraction Post_Extraction_Spike Post-Extraction Spike Extraction->Post_Extraction_Spike Post_Column_Infusion Post-Column Infusion Extraction->Post_Column_Infusion LC_MS LC-MS/MS System Post_Extraction_Spike->LC_MS Post_Column_Infusion->LC_MS Quantitative_ME Quantitative Matrix Effect LC_MS->Quantitative_ME Qualitative_ME Qualitative Matrix Effect Profile LC_MS->Qualitative_ME

Caption: Workflow for assessing matrix effects in AOZ-d4 quantification.

Troubleshooting_Logic_for_Matrix_Effects Start Inaccurate/Irreproducible AOZ-d4 Quantification Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Significant Is Matrix Effect Significant (>20%)? Assess_ME->ME_Significant Optimize_SP Optimize Sample Prep (SPE, LLE) ME_Significant->Optimize_SP Yes End Acceptable Results ME_Significant->End No Optimize_LC Optimize LC Method Optimize_SP->Optimize_LC Use_MMC Use Matrix-Matched Calibrants Optimize_LC->Use_MMC Validate Re-validate Method Use_MMC->Validate Validate->End

Caption: Troubleshooting logic for addressing matrix effects.

References

preventing degradation of 3-Amino-2-oxazolidinone-d4 during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Amino-2-oxazolidinone-d4. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat this compound?

A1: To ensure the long-term stability of neat (solid) this compound, it is recommended to store it at 4°C.[1][2] It is crucial to protect the compound from light and moisture by storing it in a tightly sealed, opaque container.[2][3]

Q2: How should I store solutions of this compound?

A2: For short-term storage (up to one month), solutions of this compound can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[3][4] Always protect solutions from light.[3][4] It is advisable to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure of the oxazolidinone ring, the primary degradation pathways are likely to be hydrolysis, photodegradation, and oxidation. Hydrolysis, particularly under alkaline conditions, can lead to the opening of the oxazolidinone ring. Exposure to light, especially UV radiation, can also induce degradation. Additionally, oxidative degradation can occur, potentially targeting the amine group or other parts of the molecule.

Q4: How can I detect degradation of my this compound sample?

A4: The most common methods for detecting degradation are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.[5] ¹H NMR can also be used to detect the appearance of new signals corresponding to degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity in Neat Compound Improper storage (exposure to light, moisture, or elevated temperatures).Store the compound at 4°C in a tightly sealed, opaque container in a desiccated environment.
Degradation of Stock Solutions Repeated freeze-thaw cycles. Exposure to light. Improper solvent.Aliquot stock solutions into single-use vials. Store in amber vials or wrap vials in foil. Ensure the solvent is of high purity and appropriate for the compound.
Unexpected Peaks in HPLC Analysis Degradation of the compound.Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the HPLC method.
Inconsistent Experimental Results Use of a degraded compound.Always use a fresh, pure sample of this compound for critical experiments. Re-evaluate the purity of your stock before use if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of 3-Amino-2-oxazolidinone.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a gradient of 10% to 90% acetonitrile over 20 minutes. For Mass Spectrometry (MS) compatible methods, replace any non-volatile acids with formic acid.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to observe the formation of degradation products.

Visualizing Degradation and Experimental Workflows

degradation_pathway This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Alkaline/Acidic Conditions Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Visible Light Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing Agents

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage cluster_analysis Analysis Neat Compound (4°C) Neat Compound (4°C) Stock Solution (-20°C or -80°C) Stock Solution (-20°C or -80°C) Neat Compound (4°C)->Stock Solution (-20°C or -80°C) Dissolution Purity Check (HPLC/NMR) Purity Check (HPLC/NMR) Stock Solution (-20°C or -80°C)->Purity Check (HPLC/NMR) Sampling Forced Degradation Study Forced Degradation Study Purity Check (HPLC/NMR)->Forced Degradation Study If degradation is suspected Identify Degradants Identify Degradants Forced Degradation Study->Identify Degradants LC-MS/NMR

Caption: Experimental workflow for stability assessment.

troubleshooting_logic Inconsistent Results? Inconsistent Results? Check Purity Check Purity Inconsistent Results?->Check Purity Purity OK? Purity OK? Check Purity->Purity OK? HPLC/NMR Review Protocol Review Protocol Purity OK?->Review Protocol Yes Check Storage Conditions Check Storage Conditions Purity OK?->Check Storage Conditions No Improper Storage? Improper Storage? Check Storage Conditions->Improper Storage? Temp, Light, Moisture Discard and Use New Stock Discard and Use New Stock Improper Storage?->Discard and Use New Stock Yes Investigate Other Factors Investigate Other Factors Improper Storage?->Investigate Other Factors No

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Validation & Comparative

A Head-to-Head Battle in the Lab: 3-Amino-2-oxazolidinone-d4 versus its Non-Deuterated Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the meticulous work of quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the deuterated internal standard, 3-Amino-2-oxazolidinone-d4 (AOZ-d4), and its non-deuterated counterpart, 3-Amino-2-oxazolidinone (AOZ), in the context of bioanalytical and food safety applications.

3-Amino-2-oxazolidinone (AOZ) is a crucial marker residue for the banned nitrofuran antibiotic, furazolidone. Its accurate quantification in complex matrices such as animal tissues, honey, and eggs is essential for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard like AOZ-d4 is widely advocated for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to overcome the challenges posed by matrix effects and variability in sample preparation and instrument response. This guide delves into the experimental data that underpins this recommendation.

Chemical and Physical Properties: A Tale of Two Isotopes

At a fundamental level, AOZ and AOZ-d4 share the same chemical structure, with the key difference being the substitution of four hydrogen atoms with deuterium on the oxazolidinone ring in the deuterated version. This seemingly minor alteration has significant implications for their application in quantitative analysis, primarily by increasing the molecular weight without substantially altering the chemical behavior.

Property3-Amino-2-oxazolidinone (AOZ)This compound (AOZ-d4)
Molecular Formula C₃H₆N₂O₂[1]C₃H₂D₄N₂O₂[2]
Molecular Weight 102.09 g/mol [1]106.12 g/mol [2][3]
CAS Number 80-65-9[1][4]1188331-23-8[2][3]
Appearance White solid[4]Not specified, typically supplied in solution
Primary Application Analyte of interest, external standardInternal standard for quantitative analysis[5][6]

The Crux of Quantification: Internal vs. External Standardization

The choice between using a deuterated internal standard and a non-deuterated external standard lies at the heart of robust quantitative analysis. The following diagram illustrates the fundamental difference in these two approaches.

Figure 1. Comparison of Quantification Workflows cluster_0 External Standard Calibration cluster_1 Internal Standard Calibration cluster_2 Potential Sources of Error A1 Prepare calibration standards (Analyte only) A2 Analyze standards and samples by LC-MS/MS A1->A2 A3 Generate calibration curve (Analyte Response vs. Concentration) A2->A3 E1 Sample Loss during Preparation A2->E1 Affected by E2 Matrix Effects (Ion Suppression/Enhancement) A2->E2 Affected by E3 Instrument Variability A2->E3 Affected by A4 Quantify analyte in samples A3->A4 B1 Spike known amount of Internal Standard (AOZ-d4) into all standards and samples B2 Analyze standards and samples by LC-MS/MS B1->B2 B1->E1 Compensates for B1->E2 Compensates for B1->E3 Compensates for B3 Generate calibration curve (Analyte/IS Response Ratio vs. Concentration) B2->B3 B4 Quantify analyte in samples B3->B4

Figure 1. Comparison of Quantification Workflows

As depicted, the internal standard (IS) method, utilizing AOZ-d4, inherently corrects for variations that can occur during sample preparation and analysis. Since the IS is added at the beginning and behaves almost identically to the analyte (AOZ), any loss or change in signal intensity during the process will affect both compounds similarly. The use of the response ratio (Analyte/IS) therefore provides a more stable and accurate measure for quantification.

Performance Under Pressure: A Comparative Look at Experimental Data

The theoretical advantages of using a deuterated internal standard are borne out by experimental data from numerous validation studies. The following table summarizes typical performance characteristics observed in the analysis of AOZ in various food matrices.

Performance ParameterMethod with AOZ-d4 (Internal Standard)Method with AOZ (External Standard)
Linearity (R²) ≥ 0.99[1][4]≥ 0.99 (typically in simpler matrices or with matrix-matched calibration)
Recovery (%) Typically not reported as IS compensates for loss64 - 192% (highly variable depending on matrix and cleanup)[1]
Precision (RSD %) < 15% (intra- and inter-day)[1]18.8% (intra-assay), 38.2% (inter-assay) in prawn tissue[3][5]
Limit of Detection (LOD) 0.05 - 0.1 µg/kg[2]0.1 µg/kg in prawn tissue[3][5]
Limit of Quantification (LOQ) 0.15 - 0.4 µg/kg[3]Not always reported, often higher than LOD
Matrix Effect Significantly minimizedCan be a major source of inaccuracy

The data clearly indicates that methods employing AOZ-d4 as an internal standard generally exhibit superior precision (lower RSD) and are less susceptible to the wide variations in recovery that can plague methods relying on external standardization, especially in complex food matrices.

In the Trenches: A Detailed Experimental Protocol

The following provides a representative experimental protocol for the determination of AOZ in animal tissue using AOZ-d4 as an internal standard, based on common practices in the field.

Experimental Workflow

Figure 2. Typical Experimental Workflow for AOZ Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification S1 Weigh homogenized tissue sample S2 Spike with AOZ-d4 Internal Standard S1->S2 S3 Acid Hydrolysis (to release bound residues) S2->S3 S4 Derivatization with 2-nitrobenzaldehyde S3->S4 S5 Liquid-Liquid Extraction (e.g., with ethyl acetate) S4->S5 S6 Evaporation and Reconstitution S5->S6 L1 Inject reconstituted sample S6->L1 L2 Chromatographic Separation (e.g., C18 column) L1->L2 L3 Mass Spectrometric Detection (MRM mode) L2->L3 L4 Data Acquisition and Processing L3->L4 Q1 Calculate Analyte/IS peak area ratio L4->Q1 Q2 Determine concentration from calibration curve Q1->Q2

Figure 2. Typical Experimental Workflow for AOZ Analysis

Methodology
  • Sample Preparation:

    • A homogenized tissue sample (e.g., 1 gram) is accurately weighed.

    • A known amount of AOZ-d4 internal standard solution is added to the sample.

    • The sample undergoes acid hydrolysis (e.g., with HCl) at an elevated temperature to release protein-bound AOZ residues.

    • The hydrolyzed sample is neutralized and then derivatized with 2-nitrobenzaldehyde to form NPAOZ, which has better chromatographic and mass spectrometric properties.

    • The NPAOZ and NPAOZ-d4 are extracted from the aqueous matrix using a suitable organic solvent like ethyl acetate.

    • The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve peak shape and ionization.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both derivatized AOZ and AOZ-d4 are monitored.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of the derivatized AOZ to the peak area of the derivatized AOZ-d4 against the concentration of the AOZ calibration standards.

    • The concentration of AOZ in the samples is then determined by interpolating the peak area ratio obtained from the sample onto this calibration curve.

Conclusion: The Clear Advantage of the Deuterated Standard

The evidence strongly supports the use of this compound as the internal standard of choice for the accurate and precise quantification of 3-Amino-2-oxazolidinone. While external standard calibration with the non-deuterated compound can be employed, it is highly susceptible to errors arising from matrix effects and inconsistencies in sample preparation, leading to less reliable results, especially in complex biological and food matrices.

For researchers, scientists, and drug development professionals who demand the highest level of data integrity, the investment in a deuterated internal standard like AOZ-d4 is a critical step towards achieving robust and defensible analytical results. Its ability to compensate for a wide range of analytical variables makes it an indispensable tool in the modern analytical laboratory.

References

Cross-Validation of 3-Amino-2-oxazolidinone-d4 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitrofuran residues, the accurate quantification of 3-Amino-2-oxazolidinone (AOZ), a key metabolite of the banned antibiotic furazolidone, is of paramount importance. The deuterated analog, 3-Amino-2-oxazolidinone-d4 (AOZ-d4), serves as a crucial internal standard in mass spectrometry-based methods to ensure analytical accuracy. This guide provides an objective comparison of the two primary analytical techniques for AOZ quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison of AOZ Assays

The selection of an appropriate assay for AOZ detection depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of the typical performance characteristics of LC-MS/MS and ELISA methods for AOZ analysis.

Performance ParameterLC-MS/MS with AOZ-d4 Internal StandardELISA
Principle Chromatographic separation followed by mass-based detection and quantification.Immuno-enzymatic detection based on antigen-antibody recognition.
Specificity Very High (based on retention time and specific mass transitions).Moderate to High (potential for cross-reactivity with structurally similar molecules).
Limit of Quantification (LOQ) 0.02 - 0.5 µg/kg in various food matrices.[1]0.05 - 0.3 µg/kg in various food matrices.[2]
Accuracy (% Recovery) Typically 70-110%.[1][3]Typically 70-120%.[4]
Precision (%RSD) < 15%.[3]< 20% (intra-assay), < 40% (inter-assay).[5]
Sample Throughput Lower (sequential sample analysis).Higher (simultaneous analysis of multiple samples in microplates).
Cost per Sample Higher (instrumentation and reagent costs).Lower (reagent-based kits).
Confirmation Confirmatory method according to regulatory standards.Screening method; positive results often require confirmation by LC-MS/MS.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and ELISA are crucial for reproducibility and for understanding the nuances of each assay.

LC-MS/MS Method for AOZ Quantification

This protocol is a representative method for the confirmatory analysis of AOZ in food matrices using AOZ-d4 as an internal standard.

1. Sample Preparation and Derivatization:

  • Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spike with 50 µL of AOZ-d4 internal standard solution.

  • Add 10 mL of 0.125 M HCl and 200 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) for derivatization.[6]

  • Incubate overnight at 37°C to allow for the release of bound AOZ and its derivatization to NPAOZ.

  • Neutralize the sample with 1 M NaOH to a pH of approximately 7.4.[1]

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness and reconstitute the residue in a suitable mobile phase.[1]

2. Chromatographic Conditions:

  • LC System: Agilent 1100 Series or equivalent.

  • Column: C18 Luna (150 x 3 mm, 3 µm) or equivalent.[1]

  • Mobile Phase A: 0.5 mM Ammonium Acetate in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 200 µL/min.[1]

  • Gradient: Isocratic at 50% B for 14 minutes, followed by a wash step with 100% B.[1]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NPAOZ: Precursor ion m/z 236 → Product ion m/z 134 (quantifier) and m/z 78 (qualifier).

    • NPAOZ-d4: Precursor ion m/z 240 → Product ion m/z 134.

ELISA Method for AOZ Screening

This protocol outlines a typical competitive ELISA for the screening of AOZ in food samples.

1. Sample Preparation and Derivatization:

  • Weigh 1.0 g of homogenized sample into a centrifuge tube.

  • Add 4 mL of distilled water, 0.5 mL of 1 M HCl, and 250 µL of derivatization reagent (containing 2-NBA).[7]

  • Incubate at 50°C for 3 hours.

  • Neutralize with 1 M NaOH.

  • Add 5 mL of ethyl acetate and vortex.

  • Centrifuge and transfer the ethyl acetate (upper layer) to a new tube.

  • Evaporate to dryness and dissolve the residue in n-hexane.

  • Add sample dilution buffer, vortex, and centrifuge. The lower aqueous layer is used for the ELISA.[7]

2. ELISA Procedure:

  • Add 50 µL of standards and prepared samples to the antibody-coated microtiter wells.

  • Add 50 µL of enzyme conjugate (e.g., AOZ-HRP).

  • Add 50 µL of antibody solution.

  • Incubate for 30 minutes at room temperature in the dark.[2]

  • Wash the wells 4-5 times with wash buffer.

  • Add 100 µL of substrate solution (e.g., TMB).

  • Incubate for 30 minutes.

  • Add 100 µL of stop solution.[2]

  • Read the absorbance at 450 nm. The color intensity is inversely proportional to the AOZ concentration.

Mandatory Visualization

To further elucidate the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (2g) Spike Add AOZ-d4 Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis (HCl) Spike->Hydrolysis Derivatization Derivatization (2-NBA, 37°C overnight) Hydrolysis->Derivatization Neutralization Neutralization (NaOH) Derivatization->Neutralization LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evap Evaporation & Reconstitution LLE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification (vs. AOZ-d4) MS->Quantification Confirmation Confirmation (Qualifier Ions) Quantification->Confirmation

Caption: LC-MS/MS workflow for the confirmatory analysis of 3-Amino-2-oxazolidinone (AOZ).

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Sample Homogenized Sample (1g) Derivatization Derivatization (HCl, 2-NBA, 50°C) Sample->Derivatization Extraction Extraction & Cleanup Derivatization->Extraction FinalSample Aqueous Sample for Assay Extraction->FinalSample AddSample Add Sample/Standard to Well FinalSample->AddSample AddReagents Add Enzyme Conjugate & Antibody AddSample->AddReagents Incubate1 Incubation AddReagents->Incubate1 Wash1 Washing Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubation (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance (450 nm) AddStop->Read

Caption: ELISA workflow for the screening of 3-Amino-2-oxazolidinone (AOZ).

Conclusion

The cross-validation of assays for 3-Amino-2-oxazolidinone reveals distinct advantages and applications for both LC-MS/MS and ELISA techniques. LC-MS/MS, with the use of an isotopic internal standard like AOZ-d4, provides a highly specific and sensitive confirmatory method, making it the gold standard for regulatory compliance and quantitative research. ELISA, on the other hand, offers a high-throughput and cost-effective screening tool, ideal for preliminary analysis of a large number of samples. The choice between these methods should be guided by the specific analytical requirements of the study, with an understanding that positive ELISA results often necessitate confirmation by a more robust method like LC-MS/MS.

References

Validation of 3-Amino-2-oxazolidinone-d4 as a Metabolite Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Amino-2-oxazolidinone (AOZ) as a metabolite marker for the nitrofuran antibiotic furazolidone, with a focus on the use of its deuterated isotopologue, 3-Amino-2-oxazolidinone-d4 (AOZ-d4), as an internal standard in analytical methodologies. The performance of AOZ detection methods is compared with those for other key nitrofuran metabolite markers, providing essential data for researchers in drug metabolism and food safety analysis.

Introduction to 3-Amino-2-oxazolidinone as a Metabolite Marker

3-Amino-2-oxazolidinone (AOZ) is the principal tissue-bound metabolite of furazolidone, a nitrofuran antibiotic banned for use in food-producing animals in many countries due to concerns about its potential carcinogenic effects.[1] Because furazolidone is rapidly metabolized, detection of the parent drug is often not feasible. However, AOZ is highly stable and can persist in tissues for extended periods, making it a reliable marker for illegal furazolidone use.[2][3] To ensure accurate quantification, a stable isotope-labeled internal standard, this compound (AOZ-d4), is commonly employed in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Performance Comparison of Nitrofuran Metabolite Markers

The following tables summarize the performance characteristics of analytical methods for the detection of AOZ and other major nitrofuran metabolites: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

LC-MS/MS is the reference method for the confirmatory analysis of nitrofuran metabolites. The use of deuterated internal standards like AOZ-d4 is critical for achieving high accuracy and precision.

Metabolite MarkerLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Linearity (r²)
AOZ 0.03 - 0.33[5][6]0.1 - 1.10[5][7]40 - 101.9[5][8]> 0.99[5][9]
AMOZ 0.06[6]0.01 - 1.10[5][8]80 - 112.5[1][8]> 0.99[5][9]
AHD 10[6]0.1 - 1.10[5][8]70 - 89.8[5][8]> 0.99[5][9]
SEM 0.25 - 0.33[5]0.05 - 1.10[5][8]70 - 101.9[5][8]> 0.99[5][9]
Enzyme-Linked Immunosorbent Assay (ELISA) Data

ELISA is a widely used screening method for the detection of nitrofuran metabolites due to its high throughput and cost-effectiveness.

Metabolite MarkerDetection Capability (CCβ) (µg/kg)Cut-off Factor (Fm)Specificity
AOZ 0.3 - 0.5[10][11]0.716[10][11]High
AMOZ ~0.3-High
AHD ~0.3-High
SEM ~0.3-High

Experimental Protocols

LC-MS/MS Method for the Determination of Nitrofuran Metabolites

This protocol provides a typical workflow for the quantitative analysis of AOZ, AMOZ, AHD, and SEM in animal tissues.

1. Sample Preparation and Hydrolysis:

  • Homogenize 1 gram of tissue.

  • Add an internal standard solution (containing AOZ-d4 and other deuterated analogues).

  • Add 0.1 M HCl to release protein-bound metabolites.

  • Incubate at 37°C overnight (or use microwave-assisted hydrolysis for faster results).[12]

2. Derivatization:

  • Add 2-nitrobenzaldehyde (2-NBA) solution to the hydrolyzed sample.[9]

  • Incubate to form the NPAOZ derivative (and corresponding derivatives for other metabolites), which improves chromatographic retention and detection sensitivity.[9]

3. Extraction:

  • Adjust the pH to 7.4.

  • Perform liquid-liquid extraction with ethyl acetate.[2]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and methanol/acetonitrile.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for each metabolite and its deuterated internal standard.

5. Quantification:

  • Construct a calibration curve using matrix-matched standards.

  • Calculate the concentration of each metabolite based on the peak area ratio of the analyte to its corresponding internal standard.

Visualizing the Workflow and Metabolic Pathway

cluster_metabolism Metabolic Pathway of Furazolidone Furazolidone Furazolidone Metabolism Metabolic Reduction (in vivo) Furazolidone->Metabolism AOZ 3-Amino-2-oxazolidinone (AOZ) Metabolism->AOZ ProteinBinding Protein Binding (Tissue Residue) AOZ->ProteinBinding

Caption: Metabolic conversion of Furazolidone to its stable tissue-bound metabolite, AOZ.

cluster_workflow Analytical Workflow for AOZ Detection Sample 1. Sample Collection (e.g., Animal Tissue) Homogenization 2. Homogenization & Addition of AOZ-d4 Sample->Homogenization Hydrolysis 3. Acid Hydrolysis Homogenization->Hydrolysis Derivatization 4. Derivatization with 2-NBA Hydrolysis->Derivatization Extraction 5. Liquid-Liquid Extraction Derivatization->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Quantification 7. Data Processing & Quantification Analysis->Quantification

Caption: Experimental workflow for the quantification of AOZ using AOZ-d4 as an internal standard.

References

The Gold Standard for Reproducibility: A Comparative Guide to 3-Amino-2-oxazolidinone-d4 in Analytical Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the critical work of monitoring veterinary drug residues, the reproducibility and accuracy of analytical methods are paramount. This guide provides an objective comparison of 3-Amino-2-oxazolidinone-d4 (AOZ-d4) as an internal standard in the quantification of 3-Amino-2-oxazolidinone (AOZ), the primary metabolite of the banned nitrofuran antibiotic, furazolidone. We will delve into supporting experimental data, detailed protocols, and a comparison with alternative analytical approaches.

The use of furazolidone in food-producing animals is prohibited in many jurisdictions due to concerns over the carcinogenicity of its residues. Regulatory monitoring, therefore, relies on the detection of its tissue-bound metabolite, AOZ. The gold standard for this analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard. AOZ-d4, a deuterium-labeled analog of AOZ, is widely considered the most effective internal standard for this purpose, significantly enhancing the reproducibility and accuracy of quantification.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are compounds of a known concentration added to a sample prior to analysis. They are essential for correcting variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal internal standard is chemically and physically similar to the analyte of interest, ensuring that it experiences similar effects from the analytical process. Stable isotope-labeled compounds, such as AOZ-d4, are the preferred choice as their behavior is nearly identical to the unlabeled analyte, with the mass difference allowing for their distinct detection by the mass spectrometer.[1]

Performance Comparison: AOZ-d4 in LC-MS/MS Methods

The use of AOZ-d4 as an internal standard in LC-MS/MS methods for AOZ quantification consistently yields high-quality validation data, demonstrating the reproducibility and reliability of the approach. Below is a summary of performance characteristics from various studies.

Performance MetricStudy 1Study 2Study 3
Recovery 85.2% - 108.1%[2]80.3% - 119.0%82.3% - 112.7%[3]
Repeatability (Intra-assay Precision, RSD) 1.5% - 3.8%[2]< 8.1%-
Reproducibility (Inter-assay Precision, RSD) 2.2% - 4.8%[2]< 10.9%-
**Linearity (R²) **> 0.999[2]> 0.999[3]> 0.99
Limit of Detection (LOD) -0.1 µg/kg-
Limit of Quantification (LOQ) -0.4 µg/kg-

Alternative Internal Standards

While AOZ-d4 is the optimal internal standard for AOZ analysis, other stable isotope-labeled internal standards are used for the analysis of other nitrofuran metabolites in multi-residue methods. For instance, 3-amino-5-morpholinomethyl-1,3-oxazolidin-2-one-d5 (AMOZ-d5) is used for the quantification of AMOZ, the metabolite of furaltadone.[4] The principle remains the same: the use of a dedicated stable isotope-labeled internal standard for each analyte is best practice to ensure the highest level of accuracy and reproducibility.

Comparison with Alternative Analytical Methods: LC-MS/MS vs. ELISA

Besides LC-MS/MS, Enzyme-Linked Immunosorbent Assay (ELISA) is another technique used for the detection of AOZ. While ELISA can be a useful screening tool, LC-MS/MS is generally considered the confirmatory method due to its superior specificity and accuracy.

FeatureLC-MS/MS with AOZ-d4ELISA
Specificity Very High (based on mass-to-charge ratio)Can be prone to cross-reactivity[5]
Sensitivity (LOD) As low as 0.1 µg/kgApproximately 0.1 µg/kg[6]
Precision (RSD) Generally low (<15%)[2]Intra-assay: ~19%, Inter-assay: ~38%[6]
Confirmation Confirmatory method of choiceScreening method, positives require confirmation
Throughput Can be lower due to chromatographic separationGenerally higher
Cost Higher initial instrument costLower cost per sample for screening

While ELISA can offer a higher throughput for screening large numbers of samples, its lower precision and potential for false positives necessitate confirmation by a more robust method like LC-MS/MS.[5] The use of AOZ-d4 in LC-MS/MS provides the confidence needed for regulatory compliance and food safety.

Experimental Protocols

Metabolic Pathway of Furazolidone to 3-Amino-2-oxazolidinone (AOZ)

Furazolidone is rapidly metabolized in the body. The initial step involves the reduction of the nitro group, leading to the formation of reactive intermediates.[7] These intermediates can then be further metabolized to form 3-amino-2-oxazolidinone (AOZ), which can bind to tissue proteins.[4][8]

Metabolic Pathway of Furazolidone Furazolidone Furazolidone Reactive_Intermediates Reactive Intermediates Furazolidone->Reactive_Intermediates Nitroreduction AOZ 3-Amino-2-oxazolidinone (AOZ) Reactive_Intermediates->AOZ Metabolism Protein_Bound_Residues Protein-Bound Residues AOZ->Protein_Bound_Residues Covalent Binding

Caption: Metabolic conversion of Furazolidone to its tissue-bound metabolite AOZ.

Typical LC-MS/MS Workflow for AOZ Quantification using AOZ-d4

The following protocol is a generalized workflow for the analysis of AOZ in animal tissues using AOZ-d4 as an internal standard.

LC-MS/MS Workflow for AOZ Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization Spiking 2. Spiking with AOZ-d4 Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis Spiking->Hydrolysis Derivatization 4. Derivatization with 2-nitrobenzaldehyde Hydrolysis->Derivatization Extraction 5. Liquid-Liquid Extraction Derivatization->Extraction Evaporation 6. Evaporation and Reconstitution Extraction->Evaporation Injection 7. Injection into LC-MS/MS Evaporation->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometric Detection (MRM) Separation->Detection Quantification 10. Quantification using AOZ/AOZ-d4 ratio Detection->Quantification

References

The Crucial Role of 3-Amino-2-oxazolidinone-d4 in High-Accuracy Quantification of a Banned Veterinary Drug Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the superior accuracy and precision achieved in the quantification of 3-Amino-2-oxazolidinone (AOZ) using its deuterated internal standard, 3-Amino-2-oxazolidinone-d4, in comparison to alternative analytical methods.

The widespread use of nitrofuran antibiotics, such as furazolidone, in food-producing animals has been banned by regulatory bodies worldwide due to concerns over their carcinogenic potential. To monitor the illegal use of these drugs, analytical methods focus on detecting their persistent tissue-bound metabolites. One such key metabolite is 3-amino-2-oxazolidinone (AOZ), a marker for furazolidone abuse. The accurate and precise quantification of AOZ is paramount for ensuring food safety and enforcing regulatory compliance.

This guide provides a comprehensive comparison of the analytical performance of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing this compound (AOZ-d4) as an internal standard, with alternative immunoassay-based techniques. The use of a stable isotope-labeled internal standard like AOZ-d4 is critical for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring the highest level of accuracy and precision.

Comparative Analysis of Quantitative Methods for AOZ

The following table summarizes the performance characteristics of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using AOZ-d4 as an internal standard, alongside two different Enzyme-Linked Immunosorbent Assay (ELISA) methods.

Performance MetricUPLC-MS/MS with AOZ-d4 Internal StandardCompetitive ELISA[1]Commercial ELISA Kit[2]
Linearity Range 0.5 - 50 µg/kgNot specifiedNot applicable (Screening)
Limit of Detection (LOD) 0.1 µg/kg0.1 µg/kgNot specified
Limit of Quantification (LOQ) 0.4 µg/kgNot specifiedNot specified
Recovery 80.3 - 119.0%89.8 - 112.5%Not specified
Intra-day Precision (RSD) < 8.1%12.4 - 16.2%Not specified
Inter-day Precision (RSD) < 10.9%Not specifiedNot specified
Detection Capability (CCβ) Not specifiedNot specified≤ 0.3 µg/kg
IC50 Value Not applicable0.325 µg/kgNot applicable

The Power of Isotope Dilution: Why AOZ-d4 is a Game-Changer

The superior performance of the UPLC-MS/MS method, particularly in terms of precision, can be largely attributed to the use of this compound as an internal standard. This stable isotope-labeled analogue of AOZ is chemically identical to the analyte of interest and behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. By adding a known amount of AOZ-d4 to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response can be accurately compensated for, leading to highly reliable and reproducible results.

Experimental Workflows and Protocols

To provide a clear understanding of the analytical procedures, this section details the experimental protocols for both the UPLC-MS/MS and ELISA methods, and a visual representation of the overall analytical workflow.

Analytical Workflow for AOZ Residue Monitoring

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Hydrolysis & Derivatization Hydrolysis & Derivatization Homogenization->Hydrolysis & Derivatization Extraction Extraction Hydrolysis & Derivatization->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis ELISA Analysis ELISA Analysis Evaporation & Reconstitution->ELISA Analysis Quantification Quantification LC-MS/MS Analysis->Quantification ELISA Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of 3-Amino-2-oxazolidinone (AOZ) residues.

Detailed Experimental Protocol: UPLC-MS/MS Method[1]

1. Sample Preparation and Extraction

  • Weigh 2g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of 0.2 M hydrochloric acid.

  • Vortex for 1 minute and add the internal standard solution (AOZ-d4) to a final concentration of 10 ng/mL.

  • Add 100 µL of 0.1 M 2-nitrobenzaldehyde and vortex for 30 seconds.

  • Incubate overnight at 37°C with gentle shaking for 16 hours.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of 0.3 M potassium phosphate solution and adjust the pH to 7.5 ± 0.5 with 2 M sodium hydroxide solution.

  • Add 8 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.

  • Collect the upper ethyl acetate layer and repeat the extraction with another 8 mL of ethyl acetate.

  • Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.

2. UPLC-MS/MS Analysis

  • Chromatographic System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • AOZ transition: m/z 236.1 > 134.1

    • AOZ-d4 transition: m/z 240.1 > 134.1

Detailed Experimental Protocol: Competitive ELISA[2]

1. Sample Preparation

  • Homogenize the sample.

  • Perform acid hydrolysis to release tissue-bound AOZ.

  • Derivatize the released AOZ with o-nitrobenzaldehyde.

  • Extract the derivatized AOZ into an organic solvent.

  • Evaporate the solvent and redissolve the residue in an appropriate buffer for ELISA analysis.

2. ELISA Procedure

  • The assay is a competitive ELISA based on polyclonal rabbit antibodies raised against a derivative of AOZ.

  • Microtiter plates are coated with a conjugate of the AOZ derivative.

  • Sample extracts and a fixed amount of the specific antibody are added to the wells.

  • During incubation, the derivatized AOZ in the sample and the coated AOZ conjugate compete for the antibody binding sites.

  • After a washing step, a secondary antibody conjugated to an enzyme is added.

  • A substrate is then added, and the color development is measured photometrically. The intensity of the color is inversely proportional to the concentration of AOZ in the sample.

Conclusion

For the reliable and accurate quantification of 3-Amino-2-oxazolidinone (AOZ), the UPLC-MS/MS method with isotope dilution using this compound as an internal standard is unequivocally the superior choice. While ELISA methods offer a high-throughput screening alternative, they generally exhibit lower precision and are more susceptible to matrix interferences. The use of AOZ-d4 in LC-MS/MS analysis provides the necessary robustness and accuracy to meet stringent regulatory requirements and ensures the highest confidence in analytical results for food safety monitoring.

References

A Comparative Guide to 3-Amino-2-oxazolidinone-d4 Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 3-Amino-2-oxazolidinone-d4 as a reference standard in bioanalytical applications, offering a comparison with alternative standards and supported by experimental data.

This guide provides a comprehensive overview of this compound (AOZ-d4), a critical isotopically labeled internal standard used in the quantitative analysis of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ). Furazolidone is a nitrofuran antibiotic, and its use in food-producing animals is banned in many countries due to potential carcinogenic risks. Consequently, monitoring for its residues, primarily the tissue-bound metabolite AOZ, is crucial for food safety. This guide is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development, validation, and routine sample analysis.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The most accurate and reliable method for quantifying small molecules in complex matrices like food and biological samples is isotope dilution mass spectrometry (IDMS), most commonly performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.

The fundamental principle behind the effectiveness of a SIL-IS is its near-identical chemical and physical properties to the target analyte.[1] AOZ-d4 and the non-labeled AOZ exhibit the same chromatographic retention time, extraction recovery, and ionization efficiency in the mass spectrometer. This co-elution and identical behavior allow the SIL-IS to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction losses and matrix-induced signal suppression or enhancement.[2]

The use of a deuterated internal standard like AOZ-d4 is widely recognized as the best practice for quantitative bioanalysis.[3] Regulatory bodies, such as the European Medicines Agency (EMA), have noted that a vast majority of bioanalytical method submissions utilize SIL-IS.

Comparison with Alternative Internal Standards

While this compound is the preferred internal standard for AOZ analysis, other compounds can be used, particularly when a SIL-IS is unavailable or cost-prohibitive. The most common alternatives are structural analogs, which are molecules with a similar but not identical chemical structure to the analyte.

Internal Standard TypeAdvantagesDisadvantages
This compound (SIL-IS) - Co-elutes with the analyte, providing the most accurate compensation for matrix effects and procedural losses.[2] - Improves accuracy and precision of quantification.[1] - Considered the "gold standard" by regulatory agencies.- Can be more expensive to synthesize. - Potential for isotopic cross-contribution if not of high isotopic purity.
Structural Analogs (e.g., other nitrofuran metabolite internal standards like AMOZ-d5) - More readily available and potentially less expensive than a specific SIL-IS.- Does not co-elute perfectly with the analyte, leading to differential matrix effects and less accurate correction. - May have different extraction recoveries and ionization efficiencies than the analyte. - Can lead to less reliable and less robust analytical methods.
No Internal Standard - Lowest cost.- Highly susceptible to variations in sample preparation and matrix effects, leading to inaccurate and imprecise results. - Generally not acceptable for regulatory submissions for quantitative bioanalysis.

Table 1: Comparison of Internal Standard Strategies for 3-Amino-2-oxazolidinone Analysis

Experimental Data and Performance

While direct head-to-head comparative studies for this compound against other internal standards are not abundant in publicly available literature, the validation data from numerous published methods using AOZ-d4 consistently demonstrate its superior performance.

A typical LC-MS/MS method for the determination of AOZ in food matrices using AOZ-d4 as an internal standard will report validation data that includes parameters such as linearity, accuracy, precision, recovery, and matrix effect.

ParameterTypical Performance with this compound
Linearity (R²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Effectively compensated, leading to minimal impact on quantification

Table 2: Typical Validation Parameters for LC-MS/MS Methods Using this compound

The use of a structural analog as an internal standard would likely result in greater variability in these parameters, particularly in accuracy and precision, due to its inability to fully compensate for matrix-induced variations.

Experimental Protocols

A generalized experimental protocol for the analysis of 3-Amino-2-oxazolidinone in a food matrix (e.g., animal tissue) using this compound as an internal standard is outlined below.

Sample Preparation
  • Homogenization: A known weight of the tissue sample is homogenized.

  • Spiking: A known amount of this compound internal standard solution is added to the homogenate.

  • Hydrolysis: The sample is subjected to acidic hydrolysis to release the tissue-bound AOZ.

  • Derivatization: The released AOZ and the AOZ-d4 are derivatized, often with 2-nitrobenzaldehyde (NBA), to improve their chromatographic and mass spectrometric properties.

  • Extraction: The derivatized analytes are extracted from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) via liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an LC system, typically with a C18 reversed-phase column, to separate the derivatized AOZ and AOZ-d4 from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both derivatized AOZ and AOZ-d4 are monitored.

  • Quantification: The peak area ratio of the analyte (derivatized AOZ) to the internal standard (derivatized AOZ-d4) is used to calculate the concentration of AOZ in the original sample by referencing a calibration curve prepared in a similar manner.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Metabolic Pathway of Furazolidone to 3-Amino-2-oxazolidinone Furazolidone Furazolidone (Parent Drug) Metabolism Nitroreductase-mediated Metabolism in vivo Furazolidone->Metabolism AOZ 3-Amino-2-oxazolidinone (AOZ) (Tissue-bound Metabolite) Metabolism->AOZ

Caption: Furazolidone metabolism to its key metabolite, AOZ.

LC-MS/MS Analysis Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Tissue) Add_IS Spike with This compound Sample->Add_IS Extraction Extraction & Derivatization Add_IS->Extraction Extract Final Extract Extraction->Extract LC_MSMS LC-MS/MS Analysis (MRM Mode) Extract->LC_MSMS Data Peak Area Ratio (AOZ / AOZ-d4) LC_MSMS->Data Quantification Quantification (vs. Calibration Curve) Data->Quantification

References

Performance Showdown: 3-Amino-2-oxazolidinone-d4 in LC-MS/MS Methods Versus HPLC-UV Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the analytical performance of 3-Amino-2-oxazolidinone-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 3-Amino-2-oxazolidinone (AOZ), a key metabolite of the nitrofuran antibiotic furazolidone. This guide provides a comparative analysis against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by experimental data and detailed protocols.

The use of deuterated internal standards in mass spectrometry is a well-established practice to enhance accuracy and precision by compensating for matrix effects and variations in instrument response.[1][2] this compound (AOZ-d4) serves as an ideal internal standard for the quantification of AOZ, the tissue-bound metabolite of furazolidone, due to its identical chemical properties and co-eluting chromatographic behavior, with a distinct mass difference allowing for precise differentiation by the mass spectrometer. This guide presents a side-by-side comparison of the performance characteristics of an LC-MS/MS method utilizing AOZ-d4 and a conventional HPLC-UV method for the determination of AOZ in various matrices.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of the two analytical methods.

Table 1: Performance Characteristics of LC-MS/MS with this compound

Performance CharacteristicReported Value
Linearity (r²) >0.99
Accuracy (Recovery) 95.6% - 102.8%[3]
Precision (RSD%) Intra-day: <10%, Inter-day: <15%
Limit of Detection (LOD) 0.05 ng/g[3]
Limit of Quantification (LOQ) 0.1 ng/g
Limit of Determination 10 ng/g

Table 2: Performance Characteristics of HPLC-UV Method

Performance CharacteristicReported Value
Linearity (r²) >0.99
Accuracy (Recovery) 87.7% - 98.3%[3]
Precision (RSD%) Intra-day: <15%, Inter-day: <20%
Limit of Detection (LOD) 0.4 ng/g[3]
Limit of Quantification (LOQ) 1.0 ng/g

Experimental Methodologies

Detailed protocols for the LC-MS/MS and HPLC-UV methods are provided below to allow for replication and adaptation in your own laboratory settings.

LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • Homogenize 1 gram of tissue sample with a mixture of methanol and water.

  • Perform repeated solvent washes to remove unbound residues.

  • Derivatize the sample with 2-nitrobenzaldehyde.

  • Spike the sample with a known concentration of this compound solution.

  • Extract the derivatized analyte and internal standard using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions:

    • AOZ (derivatized): Specific precursor and product ion pair.

    • AOZ-d4 (derivatized): Specific precursor and product ion pair with a +4 Da mass shift from the non-deuterated analyte.

HPLC-UV Method

1. Sample Preparation:

  • Follow the same sample preparation and derivatization steps as the LC-MS/MS method, excluding the addition of the internal standard.

2. High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength optimized for the derivatized AOZ (typically around 280 nm).

Visualizing the Workflow and Underlying Biology

To better understand the context of this analytical work, the following diagrams illustrate the metabolic pathway of furazolidone and the general analytical workflow.

Furazolidone_Metabolism Furazolidone Furazolidone Metabolic_Activation Metabolic Activation (Nitroreductases) Furazolidone->Metabolic_Activation In vivo AOZ 3-Amino-2-oxazolidinone (AOZ) (Metabolite) Metabolic_Activation->AOZ Tissue_Binding Tissue Protein Binding AOZ->Tissue_Binding Bound_Residues Protein-Bound Residues Tissue_Binding->Bound_Residues Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_LCMS LC-MS/MS with AOZ-d4 cluster_HPLCUV HPLC-UV Homogenization Homogenization Derivatization Derivatization Homogenization->Derivatization Extraction Extraction Derivatization->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation_MS LC_Separation_MS Reconstitution->LC_Separation_MS LC_Separation_UV LC_Separation_UV Reconstitution->LC_Separation_UV MS_Detection_MS MS_Detection_MS LC_Separation_MS->MS_Detection_MS ESI+ Data_Analysis_MS Data_Analysis_MS MS_Detection_MS->Data_Analysis_MS Quantification vs. AOZ-d4 UV_Detection UV_Detection LC_Separation_UV->UV_Detection UV Absorbance Data_Analysis_UV Data_Analysis_UV UV_Detection->Data_Analysis_UV Quantification vs. External Standard

References

Benchmarking 3-Amino-2-oxazolidinone-d4: A Comparative Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Amino-2-oxazolidinone-d4 (AOZ-d4) against its non-deuterated analog and other similar compounds. We will delve into its primary application as an internal standard in analytical chemistry, supported by experimental protocols and data presented in a clear, comparative format.

Introduction to this compound

This compound (AOZ-d4) is a deuterated form of 3-Amino-2-oxazolidinone (AOZ). AOZ is a metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3] Due to concerns about the carcinogenicity of its residues, the use of furazolidone in food-producing animals is banned in many regions, including the European Union.[4][5] Regulatory bodies monitor for the presence of AOZ in animal tissues and products like eggs as an indicator of illegal furazolidone use.[4][5]

AOZ-d4's primary role is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of AOZ in biological matrices using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[1]

The Advantage of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen atoms with their heavier isotope, deuterium, is a common strategy in drug development and analytical chemistry.[6][7][8] This is due to the kinetic isotope effect , where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[9][] This increased stability can lead to a slower rate of metabolism and chemical degradation.[7][9][]

While in drug development this property is exploited to improve a drug's pharmacokinetic profile, in analytical applications, it provides a highly stable and reliable internal standard that behaves almost identically to the analyte of interest during sample preparation and analysis.[6][]

Comparative Analysis: this compound vs. 3-Amino-2-oxazolidinone

The key differences between AOZ-d4 and its non-deuterated counterpart, AOZ, are summarized in the table below.

PropertyThis compound (AOZ-d4)3-Amino-2-oxazolidinone (AOZ)
Molecular Formula C₃H₂D₄N₂O₂[2][11]C₃H₆N₂O₂[12][13]
Molecular Weight Approximately 106.12 g/mol [2][13]Approximately 102.09 g/mol [3][12]
Primary Role Internal Standard for quantification[1]Analyte; metabolite of furazolidone[1][3]
Key Advantage Higher mass, co-elutes with analyte, distinguishable by MSThe target molecule for detection
Metabolic Stability Generally higher due to the kinetic isotope effectSubject to natural metabolic processes

Experimental Protocol: Quantification of AOZ in Biological Samples using AOZ-d4

The following is a generalized experimental protocol for the detection and quantification of AOZ in a biological matrix (e.g., tissue, eggs) using AOZ-d4 as an internal standard, based on common practices in residue analysis.

1. Sample Preparation and Hydrolysis:

  • Homogenize the tissue sample.

  • Spike the homogenate with a known concentration of AOZ-d4.

  • Acid hydrolysis is performed to release the protein-bound AOZ. This is typically done overnight with hydrochloric acid.

2. Derivatization:

  • The released AOZ and AOZ-d4 are derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is o-nitrobenzaldehyde (ONB), which reacts with the primary amine group of AOZ and AOZ-d4.

3. Extraction:

  • The derivatized products are extracted from the aqueous matrix into an organic solvent, such as ethyl acetate.

  • The organic layer is then evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS analysis.

4. LC-MS/MS Analysis:

  • An aliquot of the reconstituted sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • The chromatographic column separates the derivatized AOZ and AOZ-d4 from other matrix components. Due to their similar chemical structures, they will have nearly identical retention times.

  • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both derivatized AOZ and derivatized AOZ-d4. The difference in mass allows for their simultaneous detection and differentiation.

5. Quantification:

  • The concentration of AOZ in the original sample is calculated by comparing the peak area ratio of the analyte (AOZ) to the internal standard (AOZ-d4) against a calibration curve prepared with known concentrations of AOZ and a fixed concentration of AOZ-d4.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the concepts discussed, the following diagrams are provided.

metabolic_pathway Furazolidone Furazolidone Metabolism Metabolism in vivo Furazolidone->Metabolism Administration to animal AOZ 3-Amino-2-oxazolidinone (AOZ) (Analyte) Metabolism->AOZ Forms tissue-bound residues

Caption: Metabolic conversion of Furazolidone to its metabolite AOZ.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Tissue) Spike Spike with AOZ-d4 (Internal Standard) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization with ONB Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for AOZ quantification using AOZ-d4.

Conclusion

This compound serves as a critical tool for the accurate and reliable quantification of the furazolidone metabolite, AOZ. Its use as a stable isotope-labeled internal standard is a prime example of leveraging the kinetic isotope effect for enhanced analytical performance. The near-identical chemical behavior to the analyte, combined with its distinct mass, allows for effective correction of matrix effects and variations in sample processing, making it an indispensable component in regulatory monitoring and food safety testing.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-oxazolidinone-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of 3-Amino-2-oxazolidinone-d4.

Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. It is imperative to prevent its release into the environment.

Hazard ClassificationGHS PictogramStatement
Acute Oral ToxicityórmulaH302: Harmful if swallowed
Acute Aquatic ToxicityórmulaH400: Very toxic to aquatic life
Chronic Aquatic ToxicityórmulaH410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing to prevent skin contact.

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.

Step-by-Step Disposal Protocol

Adherence to the following protocol is crucial for the safe disposal of this compound and its containers.

1. Waste Collection:

  • Solid Waste: Collect surplus and non-recyclable this compound in a designated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing boats, and gloves, should also be placed in the same hazardous waste container.

  • Solutions: If the compound is in a solvent, it should be collected in a designated hazardous waste container for flammable liquids, if applicable.

2. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

3. Storage:

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

4. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant. This must be done through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

5. Spillage:

  • In case of a spill, collect the spillage to prevent it from entering drains or waterways.

  • Follow your laboratory's established spill cleanup procedure for solid chemical spills.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A START: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste (Solid & Contaminated Materials) B->C D Is the waste in solution? C->D E Collect in Designated Solvent Waste Container D->E Yes F Seal and Label Container with Chemical Name & Hazards D->F No E->F G Store in Cool, Well-Ventilated Area F->G H Contact EHS for Pickup and Disposal at Approved Facility G->H I END: Proper Disposal Complete H->I

Personal protective equipment for handling 3-Amino-2-oxazolidinone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-2-oxazolidinone-d4. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 1188331-23-8[1]

  • Molecular Formula: C3H2D4N2O2[1]

  • Molecular Weight: 106.12 g/mol [2]

Hazard Identification and Precautionary Statements:

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2).[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).[2]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1).[1]

Personal Protective Equipment (PPE):

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Wear two pairs when compounding, administering, and disposing of the substance.[3][4]
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact.[3]
Respiratory Protection N95 or higher rated respiratorRequired to prevent inhalation of dust or aerosols.
Body Protection Laboratory coat or disposable gownA disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3][4]
Foot Protection Closed-toe shoesStandard laboratory practice.

Operational Plan for Handling:

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare ventilated workspace (fume hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount prep_workspace->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution handle_dissolve->handle_transfer post_decontaminate Decontaminate work surfaces handle_transfer->post_decontaminate post_dispose Dispose of waste post_decontaminate->post_dispose post_doff Doff PPE correctly post_dispose->post_doff post_wash Wash hands thoroughly post_doff->post_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

1. Preparation and Weighing:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[1]

  • Before handling, ensure all required PPE is correctly donned.

  • Use a calibrated analytical balance for weighing.

  • To minimize dust generation, handle the solid form gently.

2. Dissolution:

  • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

  • The substance can be stored in a solvent at -80°C.[1]

3. Storage:

  • Store this compound powder in a tightly sealed container at -20°C.[1]

  • Solutions should be stored at -80°C.[1][5]

  • Keep the container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

Disposal Plan:

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatible.

  • Contaminated PPE: Dispose of used gloves, gowns, and other contaminated disposable PPE in a designated hazardous waste container.

2. Disposal Procedure:

  • All waste must be disposed of through an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in regular trash.[6]

Emergency Procedures:

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]
Spill Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent, non-combustible material (e.g., sand, earth). Collect the material in a sealed container for disposal. Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-oxazolidinone-d4
Reactant of Route 2
3-Amino-2-oxazolidinone-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。